molecular formula C32H23OP B118500 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol CAS No. 144868-15-5

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B118500
CAS No.: 144868-15-5
M. Wt: 454.5 g/mol
InChI Key: LWZAKMZAVUALLD-UHFFFAOYSA-N
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Description

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (CAS 149917-88-4) is an axially chiral, bidentate organophosphorus compound that serves as a privileged scaffold in the development of chiral ligands and catalysts for asymmetric synthesis . This binaphthol-derived molecule features a diphenylphosphanyl group at the 2'-position of one naphthalene ring and a hydroxyl group at the 2-position of the adjacent naphthalene ring, creating a versatile coordination environment for transition metals . Its primary research value lies in its application as a ligand in asymmetric catalysis, where it facilitates a range of transformations including cross-coupling reactions and hydrogenation with high enantioselectivity . The compound acts as a bidentate ligand, where the phosphorus atom coordinates with metal centers like Pd(II) and Rh(I), enhancing their catalytic properties and enabling precise stereochemical control in the formation of new chiral centers . The steric bulk and electronic properties of the diphenylphosphanyl group are critical for its high performance in these catalytic cycles . Beyond catalysis, this phosphine ligand and its derivatives are investigated for their utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs) due to favorable energy levels and charge transport characteristics . The compound must be handled under an inert atmosphere due to the sensitivity of the phosphine moiety to oxygen and moisture . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZAKMZAVUALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245802
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
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Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199796-91-3
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199796-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol
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Foundational & Exploratory

The HO-MOP Architecture: Structural Dynamics and Catalytic Utility in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (Commonly: HO-MOP or MOP-OH ) Classification: Axially Chiral Monophosphine Ligand Primary Application: Transition Metal Catalysis (Pd, Rh) for Asymmetric Allylic Substitution and Hydrosilylation.

Executive Summary: The Bifunctional Advantage

In the landscape of chiral ligands, HO-MOP (2'-diphenylphosphino-1,1'-binaphthyl-2-ol) represents a critical evolution from the standard BINAP and MeO-MOP architectures. While BINAP relies on rigid


-symmetry and bisphosphine chelation, HO-MOP introduces structural hemilability  and bifunctional activation .

Unlike its methyl-ether counterpart (MeO-MOP), which functions primarily through steric steering and weak hemilabile ether coordination, HO-MOP possesses a free hydroxyl group. This moiety enables two distinct mechanistic pathways:[1]

  • Anionic Chelation: Deprotonation forms a tight P-O chelate with hard metals.

  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen-bond donor, directing substrates via non-covalent interactions—a strategy pivotal in modern drug synthesis for achieving high enantioselectivity in functionalized substrates.

Structural Analysis & Chemical Properties

The molecule is built upon a 1,1'-binaphthyl backbone, exhibiting atropisomerism. The restriction of rotation around the binaphthyl bond creates a chiral pocket defined by the interplay between the soft phosphorus donor and the hard oxygen donor.

Physicochemical Profile
PropertySpecification
CAS Number 103233-04-3 (S-isomer) / 103233-03-2 (R-isomer)
Molecular Formula

Molecular Weight 454.50 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in THF, DCM, Toluene; Insoluble in Water
Air Stability Moderately stable; oxidation to phosphine oxide occurs over prolonged exposure. Store under Argon.
Chirality Axial (Atropisomeric)
Mechanistic Hemilability

In Palladium-catalyzed allylic alkylation, the HO-MOP ligand prevents the formation of the unreactive bis(phosphine)Pd complex (a common "sink" in BINAP chemistry). Instead, it forms a reactive mono(phosphine)Pd intermediate. The hydroxyl group can transiently coordinate to the metal or H-bond to the leaving group of the allyl substrate, accelerating oxidative addition.

Synthesis Protocol: The Demethylation Route

While HO-MOP can be synthesized via partial hydrolysis of binaphthyl ditriflates, the most reliable high-purity protocol involves the demethylation of MeO-MOP . This ensures the preservation of the P-center oxidation state and optical purity.

Precursor: (S)-MeO-MOP

The starting material, (S)-2'-diphenylphosphino-2-methoxy-1,1'-binaphthyl, is synthesized via the Uozumi-Hayashi method (Lithiation of (S)-BINOL dimethyl ether followed by phosphinylation).

Experimental Workflow (Demethylation)

Reagents:

  • (S)-MeO-MOP (1.0 eq)

  • Boron Tribromide (

    
    ), 1.0 M solution in DCM (3.0 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (

    
    ), saturated aqueous
    

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Charge the flask with (S)-MeO-MOP (470 mg, 1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add

    
     (3.0 mL, 3.0 mmol) dropwise via syringe over 10 minutes. Caution: BBr3 is highly corrosive and fumes in air.
    
  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C (ice bath) and stir for an additional 2 hours. Monitor via TLC (Silica, Hexane/EtOAc 4:1) for disappearance of the starting material.

  • Quenching: Carefully quench the reaction at 0°C by dropwise addition of saturated

    
     (10 mL). Vigorous bubbling will occur.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1

    
     4:1) to yield (S)-HO-MOP as a white solid.
    
Synthesis Pathway Visualization

SynthesisPath cluster_0 Precursor Synthesis (Hayashi Method) cluster_1 Demethylation (Target Protocol) BINOL (S)-BINOL MeO_MOP (S)-MeO-MOP (Methoxy Ether) BINOL->MeO_MOP 1. MeI, K2CO3 2. Tf2O 3. Ph2PH, Pd(OAc)2 Complex Boron Complex Intermediate MeO_MOP->Complex BBr3, DCM -78°C to 0°C HOMOP (S)-HO-MOP (Target Ligand) Complex->HOMOP NaHCO3 (aq) Quench

Figure 1: Synthetic pathway from BINOL to HO-MOP via the MeO-MOP intermediate, highlighting the critical demethylation step.

Catalytic Applications & Mechanism[1][3]

The HO-MOP ligand is particularly effective in reactions where the substrate contains polar functional groups capable of interacting with the hydroxyl moiety.

Asymmetric Hydrosilylation of Olefins

HO-MOP/Palladium complexes catalyze the hydrosilylation of styrenes and norbornene derivatives with high regio- and enantioselectivity.

  • Mechanism: The Pd-H species coordinates to the phosphorus. The olefin inserts into the Pd-H bond. The -OH group on the ligand can H-bond to the silicon of the incoming silane, directing the stereochemistry of the silyl transfer.

Asymmetric Allylic Substitution

In the reaction of allylic esters with soft nucleophiles (e.g., malonates), HO-MOP often outperforms BINAP in terms of reaction rate.

  • Why? BINAP forms a stable cationic bis-phosphine complex

    
    , which is often too stable to react quickly with nucleophiles. HO-MOP forms a neutral or anionic species (if deprotonated) or simply a sterically accessible mono-phosphine complex, accelerating the nucleophilic attack.
    
Catalytic Cycle Visualization

CatalyticCycle Pd_Pre Pd(II) Precursor Active Pd(0)-HO-MOP Active Species Pd_Pre->Active Reduction + Ligand OxAdd Oxidative Addition (Allyl-Pd Complex) Active->OxAdd Allylic Substrate (OH-Directed) NuAttack Nucleophilic Attack (Rate Determining) OxAdd->NuAttack Nucleophile Product Chiral Product + Pd(0) NuAttack->Product Reductive Elimination Product->Active Regeneration Note The -OH group on MOP H-bonds with the leaving group or directs the nucleophile.

Figure 2: General catalytic cycle for Pd-catalyzed allylic substitution using HO-MOP. The cycle emphasizes the regeneration of the active mono-phosphine species.

Comparative Data: HO-MOP vs. BINAP

The following table illustrates the performance of HO-MOP in the asymmetric reduction of allylic esters (formic acid reduction), a benchmark reaction.

Feature(S)-BINAP(S)-HO-MOPImpact Analysis
Coordination Bidentate (P-P)Monodentate (P) + H-BondingHO-MOP creates a more open, reactive metal center.
Active Species Cationic Pd(II)Neutral/Anionic Pd(II)HO-MOP avoids "catalytic sinks" (over-stabilized intermediates).
Regioselectivity Favors linear (often)High Branch Selectivity Critical for generating chiral centers at the allylic position.
Enantiomeric Excess >90% (Specific substrates)93-95% (Broader scope)HO-MOP excels with bulky or functionalized olefins.

References

  • Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligand MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 33(6), 354–362.

  • Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyl-2'-ol and its use in palladium-catalyzed asymmetric allylic alkylation." Journal of the American Chemical Society, 113(26), 9887–9888.

  • Kitamura, M., et al. (2002). "(R)- & (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl."[2] Science of Synthesis, 1, 113-264.

  • Wu, H., & Hynes, J. (2006).[3] "Practical Synthesis of Enantiomerically Pure MOP Ligands." Organic Letters, 8(23), 5337–5340.

Sources

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of axially chiral ligands, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly known as HO-MOP (or H-MOP), occupies a unique niche. Unlike its fully protected counterpart MeO-MOP, HO-MOP possesses a free hydroxyl group at the 2'-position of the binaphthyl backbone. This structural feature introduces hemilability —the ability to switch between monodentate (P-only) and bidentate (P-O anionic) coordination modes—and enables secondary interactions such as hydrogen bonding.

This guide details the physicochemical properties, synthesis pathways, and catalytic utility of HO-MOP, specifically designed for researchers optimizing asymmetric transformations where standard bisphosphines (like BINAP) fail to provide the necessary regiocontrol or reactivity.

Chemical Identity & Physical Properties[1][2][3]

HO-MOP is an axially chiral monodentate phosphine.[1] Its utility stems from the steric bulk of the binaphthyl skeleton combined with the electronic versatility of the hydroxyl group.

Table 1: Physicochemical Specifications
PropertyData
Common Name HO-MOP; 2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl
IUPAC Name 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
CAS Number 149917-88-4 (R-isomer)
Molecular Formula

Molecular Weight 454.51 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF,

, Toluene; Insoluble in Water
Air Stability Air-sensitive (susceptible to P-oxidation); Store under Argon/Nitrogen
Melting Point >200°C (dec.)
Flash Point ~318°C (Predicted)

Mechanistic Insight: The "Hemilabile Switch"

The defining feature of HO-MOP is the proximity of the hard oxygen donor (-OH) to the soft phosphorus donor (


).
  • Monodentate Mode (Neutral): In neutral media, the ligand coordinates solely through phosphorus. The -OH group provides steric bulk and can direct substrates via hydrogen bonding.

  • Bidentate Mode (Anionic): Upon deprotonation (often by basic substrates or precatalysts), the hydroxyl becomes a naphtholate anion. This forms a rigid P,O-chelate with the metal center.

    • Effect: This creates a tighter chiral pocket and increases the electron density on the metal, facilitating oxidative addition steps in cross-coupling cycles.

Diagram 1: Coordination Modes of HO-MOP

HOMOP_Coordination Ligand Free HO-MOP Ligand (Neutral) ModeA Monodentate Mode (P-Bound Only) Steric Steering via -OH Ligand->ModeA + Metal (M) ModeB Bidentate Mode (P,O-Chelate) Anionic Naphtholate Binding Ligand->ModeB + Metal (M) + Base (-H+) ModeA->ModeB Deprotonation

Caption: HO-MOP acts as a hemilabile ligand, switching between monodentate steric steering and bidentate anionic chelation depending on pH and metal oxidation state.

Synthesis & Preparation Protocols

While HO-MOP can be synthesized ab initio from BINOL, the most practical laboratory route for high-purity material involves the demethylation of the commercially available or easily synthesized MeO-MOP.

Method A: Demethylation of MeO-MOP (Recommended)

This protocol ensures retention of optical purity and high yield.

Reagents:

  • (R)-MeO-MOP (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.0 M in 
    
    
    
    , 2-3 equiv)
  • Dichloromethane (Anhydrous)

Protocol:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve (R)-MeO-MOP in anhydrous

    
     (0.1 M concentration). Cool to -78°C.
    
  • Addition: Dropwise add

    
     solution. The solution may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 4-12 hours at room temperature. Monitor by TLC (HO-MOP is more polar than MeO-MOP).

  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    . Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

    • Note: Perform purification quickly to minimize oxidation, or use degassed solvents.

Method B: Selective Phosphinylation of BINOL (Fundamental)

For large-scale preparation where MeO-MOP is not the starting material.

  • Activation: Convert (R)-BINOL to (R)-BINOL-bis(triflate) using

    
    /Pyridine.
    
  • Coupling: Pd-catalyzed coupling with diphenylphosphine oxide (

    
    ) to yield the mono-phosphine oxide mono-triflate.
    
  • Hydrolysis: Hydrolysis of the remaining triflate group to restore the -OH.

  • Reduction: Reduction of the phosphine oxide (

    
    ) to phosphine (
    
    
    
    ) using trichlorosilane (
    
    
    ) or phenylsilane.
Diagram 2: Synthesis Workflow (Method B)

Synthesis_Path BINOL (R)-BINOL Ditriflate BINOL-Bis(triflate) BINOL->Ditriflate Tf2O, Pyridine CH2Cl2, 0°C MonoPO Mono-Phosphine Oxide Mono-Triflate Ditriflate->MonoPO Ph2P(O)H, Pd(OAc)2 dppb, iPr2NEt HOMOP_Oxide HO-MOP Oxide MonoPO->HOMOP_Oxide NaOH, MeOH Hydrolysis HOMOP (R)-HO-MOP (Target Ligand) HOMOP_Oxide->HOMOP HSiCl3, Et3N Xylene, Reflux

Caption: Step-wise synthesis from BINOL involves activation, selective phosphinylation, hydrolysis, and reduction.[2][3][4]

Catalytic Applications

HO-MOP is superior to MeO-MOP in reactions requiring a hydrogen-bond donor or a hemilabile coordination site.

Case Study: Asymmetric Hydrosilylation of Styrene

This is the benchmark reaction for MOP ligands. HO-MOP facilitates the formation of branched silanes with high enantioselectivity, which are precursors to chiral alcohols.

  • Reaction: Styrene +

    
    
    
    
    
    1-Phenylethyltrichlorosilane
    
    
    (R)-1-Phenylethanol.
  • Performance:

    • Regioselectivity: >95% Branched isomer (Markovnikov addition).

    • Enantioselectivity: Up to 95-98% ee.

    • Mechanism: The Pd-H species inserts into the alkene. The bulky binaphthyl backbone forces the phenyl ring of styrene away from the phosphine, dictating the stereochemistry. The -OH group helps stabilize the rate-determining transition state via weak interactions with the silicon center or the chloride ligands.

Application 2: Asymmetric Hydrogenation (Ru-Complexes)

Ruthenium complexes of HO-MOP, such as


, are effective for the asymmetric hydrogenation of ketones and olefins. The -OH group often coordinates to Ru, forming a stable 6-membered chelate that prevents catalyst decomposition.

Handling & Troubleshooting

Stability Profile
  • Oxidation: Like all electron-rich phosphines, HO-MOP oxidizes to the phosphine oxide (

    
    ) upon prolonged exposure to air.
    
    • Visual Indicator: Pure HO-MOP is white. Oxidized samples often turn glassy or sticky.

    • Verification:

      
       NMR is the best diagnostic tool.
      
      • HO-MOP:

        
         ~ -10 to -15 ppm (typical for triarylphosphines).
        
      • HO-MOP Oxide:

        
         ~ +25 to +30 ppm.
        
Storage Protocol
  • Container: Store in a tightly sealed vial under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerator) or -20°C for long-term storage.

  • Solution State: Unstable in solution if exposed to air. Degas all solvents before dissolving the ligand.

References

  • Hayashi, T. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 311-322. Link

  • Hayashi, T., Iwamura, H., Uozumi, Y. (1994). Asymmetric Hydrosilylation of Olefins Catalyzed by MOP-Palladium Complexes. Journal of the American Chemical Society, 116(17), 7701-7711.
  • Meggers, E., et al. (2011). 2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry. New Journal of Chemistry, 35, 22-26. Link

  • Uozumi, Y., & Hayashi, T. (1993). Synthesis of Optically Active 2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP). Journal of the American Chemical Society, 115, 4893.

Sources

Navigating the Frontier of Ligand Design: A Technical Guide to the Spectral Characteristics of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precise Characterization in Drug Discovery

In the landscape of modern drug development and catalysis, the design and synthesis of novel ligands are paramount. These molecules, capable of coordinating to metal centers, are the linchpins of many catalytic processes that underpin the efficient synthesis of complex pharmaceuticals. Among these, phosphine-containing biaryl ligands have garnered significant attention due to their unique steric and electronic properties, which can impart high levels of selectivity and activity in catalytic reactions.

This technical guide focuses on a specific, yet illustrative, example of such a ligand: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol . As a potentially new chemical entity, its comprehensive characterization is not merely a procedural step but a fundamental necessity to unlock its potential. The absence of readily available spectral data in the public domain presents a common challenge for researchers working on the cutting edge of chemical synthesis. This guide, therefore, serves a dual purpose: to predict the spectral characteristics of this novel compound based on established principles and data from analogous structures, and to provide a robust framework of experimental protocols for its empirical validation. For researchers, scientists, and drug development professionals, this document is intended to be a practical resource, blending theoretical prediction with actionable experimental guidance.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. These predictions are derived from the analysis of structurally related compounds and foundational principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound, ¹H, ¹³C, and ³¹P NMR will provide a detailed map of its molecular framework.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0s1HAr-OH The phenolic proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
~7.0 - 8.5m26HAr-H The aromatic protons of the two naphthalene rings and the two phenyl rings on the phosphorus atom will appear in this complex multiplet region. Protons in close proximity to the phosphine group or the hydroxyl group may experience distinct shielding or deshielding effects.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 160Ar-C -OHThe carbon bearing the hydroxyl group is expected to be significantly deshielded.
~110 - 145Ar-C The aromatic carbons of the naphthalene and phenyl rings will resonate in this region. Carbons directly bonded to phosphorus will exhibit coupling (J-P).
~30 - 40C -PThe carbon of the naphthalene ring directly attached to the phosphorus atom will show a characteristic coupling constant.

Table 3: Predicted ³¹P NMR Spectral Data (202 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -5 to -15sP Ph₂The ³¹P chemical shift for triarylphosphines typically falls in this range. The exact shift will be influenced by the steric and electronic environment of the binaphthyl backbone.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Predicted IR Spectral Data

Frequency (cm⁻¹)IntensityAssignmentRationale
~3600 - 3200BroadO-H stretchThe broadness is indicative of hydrogen bonding of the phenolic hydroxyl group.
~3100 - 3000MediumAromatic C-H stretchCharacteristic of the C-H bonds in the naphthalene and phenyl rings.
~1600 - 1450StrongC=C aromatic ring stretchMultiple strong absorptions are expected in this region due to the extensive aromatic system.
~1435MediumP-Ph stretchA characteristic absorption for the P-phenyl bond.
~1260StrongC-O stretchThe stretching vibration of the phenolic C-O bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentRationale
[M+H]⁺Protonated molecular ionThe most abundant ion expected in the positive ion mode, confirming the molecular weight.
[M-OH]⁺Fragment ionLoss of the hydroxyl group is a plausible fragmentation pathway.
[M-PPh₂]⁺Fragment ionCleavage of the C-P bond is another likely fragmentation route.

Experimental Protocols

The following section details the methodologies for the synthesis of the target compound and the acquisition of its spectral data. These protocols are designed to be self-validating, with explanations for key experimental choices.

Synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

The synthesis of phosphine-substituted biaryl compounds often involves a palladium-catalyzed cross-coupling reaction. A plausible synthetic route is outlined below.[1][2]

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Triflation cluster_1 Step 2: Phosphination A 1,1'-Bi-2-naphthol B 2'-(Trifluoromethylsulfonyloxy)-[1,1'-binaphthalen]-2-ol A->B  Tf₂O, Pyridine, DCM   C 2'-(Trifluoromethylsulfonyloxy)-[1,1'-binaphthalen]-2-ol D 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol C->D  HPPh₂, Pd(OAc)₂, dppf, i-Pr₂NEt, Toluene  

Caption: Proposed two-step synthesis of the target ligand.

Step-by-Step Methodology:

  • Monotriflation of 1,1'-Bi-2-naphthol:

    • In a nitrogen-flushed flask, dissolve 1,1'-bi-2-naphthol in dichloromethane (DCM).

    • Cool the solution to 0 °C and add pyridine.

    • Slowly add a solution of trifluoromethanesulfonic anhydride (Tf₂O) in DCM. The use of a triflate group creates an excellent leaving group for the subsequent palladium-catalyzed coupling.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Purify the resulting 2'-(Trifluoromethylsulfonyloxy)-[1,1'-binaphthalen]-2-ol by column chromatography.

  • Palladium-Catalyzed Phosphination:

    • In a Schlenk flask under an inert atmosphere, combine the monotriflate from the previous step, diphenylphosphine (HPPh₂), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a suitable base such as diisopropylethylamine (i-Pr₂NEt) in toluene.[3] The choice of a bulky phosphine ligand like dppf for the palladium catalyst is crucial for promoting the desired reductive elimination step.

    • Degas the mixture and heat under reflux.

    • Monitor the reaction progress by ³¹P NMR spectroscopy.

    • After completion, cool the reaction mixture and purify the crude product by column chromatography under an inert atmosphere to yield 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.

Spectral Data Acquisition

Given the potential air-sensitivity of the phosphine moiety, all sample preparations for spectroscopic analysis should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4][5]

Diagram 2: Workflow for Spectral Analysis of Air-Sensitive Compounds

G cluster_0 Sample Preparation (Inert Atmosphere) cluster_1 NMR Analysis cluster_2 IR Analysis cluster_3 MS Analysis A Synthesized Compound B Dissolve in Degassed Solvent A->B E Deposit on KBr Pellet A->E C Transfer to J. Young NMR Tube B->C G Prepare Dilute Solution B->G D Acquire ¹H, ¹³C, ³¹P Spectra C->D F Acquire IR Spectrum E->F H Infuse into ESI Source G->H I Acquire Mass Spectrum H->I

Caption: General workflow for obtaining spectral data of the target compound.

NMR Spectroscopy Protocol:

  • Sample Preparation: In a glovebox, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) that has been previously degassed.

  • Transfer: Transfer the solution to a J. Young NMR tube, which allows for a secure seal to maintain the inert atmosphere.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ³¹P NMR spectrum, using 85% H₃PO₄ as an external standard.

IR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate in an inert atmosphere.

  • Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Conclusion: From Prediction to Empirical Validation

The comprehensive spectral characterization of a novel ligand like 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a critical step in its journey from a synthetic target to a useful tool in catalysis and drug discovery. While direct experimental data is not yet widely available, this guide provides a robust framework for its prediction and acquisition. The predicted NMR, IR, and mass spectra, grounded in the established behavior of analogous compounds, offer a clear set of expectations for researchers. Furthermore, the detailed experimental protocols for both synthesis and spectral analysis provide a practical roadmap for the empirical validation of this and other new chemical entities. By bridging the gap between theoretical prediction and experimental practice, this guide aims to empower researchers to confidently navigate the challenges of characterizing novel molecules and to accelerate the pace of innovation in chemical science.

References

  • Caddick, S., & Cloke, F. G. N. (2013). Practical Skills in Chemistry. Pearson.
  • Hayashi, T. (2000). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354–362. [Link][7]

  • Schlenk Line and Air-Sensitive Techniques. (n.d.). In UCL Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Crutchfield, M. M., Dungan, C. H., Letcher, J. H., Mark, V., & Van Wazer, J. R. (1967). P³¹ Nuclear Magnetic Resonance. In Topics in Phosphorus Chemistry (Vol. 5). Interscience Publishers.
  • The Schlenk Line Survival Guide. (n.d.). Retrieved February 10, 2026, from a relevant academic source.[4]

  • Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved February 10, 2026, from the Wilmad-LabGlass website.

  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Retrieved February 10, 2026, from the Thermo Fisher Scientific website.[8]

  • Borys, A. (2024). 6: NMR Preparation. Chemistry LibreTexts. [Link][9]

  • Vila Gaja, A. (2025). Phosphorus ligands with the 1,8-dimethylnaphthalene scaffold. Universitat de Barcelona. [Link][10]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.[11]

  • Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Phosphination of Functionalized Aryl Triflates. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

  • Thermo Fisher Scientific. (n.d.). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Retrieved February 10, 2026, from a relevant Thermo Fisher Scientific resource.[12]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. [Link][13]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved February 10, 2026, from the Organomation website.[14]

  • Keglevich, G. (2019). The Hirao Reaction: A Versatile P-C Coupling Protocol. Current Organic Synthesis, 16(1), 2-15. [Link][15]

  • Özhava, D., & Güllü, M. (2017). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 56(14), 8107–8118. [Link][16][17]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved February 10, 2026, from a relevant University of Oxford website.[6]

  • Woollins, J. D. (2011). Synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry. Coordination Chemistry Reviews, 255(11-12), 1387-1413. [Link][18]

Sources

Dynamic Steric Landscapes: A Theoretical Guide to Phosphine Ligand Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The optimization of phosphine ligands has transitioned from empirical trial-and-error to rational, computer-aided design. Historically, static descriptors like the Tolman Cone Angle provided a "good enough" approximation for symmetric ligands (e.g.,


). However, modern cross-coupling catalysis relies on structurally complex, flexible ligands (e.g., dialkylbiaryl phosphines) where a single static conformation fails to predict reactivity.

This guide details the theoretical framework for modeling phosphine ligand conformations. It moves beyond static measurements to Boltzmann-weighted conformational ensembles , providing a rigorous protocol for generating, refining, and analyzing ligand structures to predict catalytic outcomes.

Part 1: The Theoretical Evolution

The Static Limitation: Tolman Cone Angle ( )

Introduced by Chadwick Tolman, the cone angle is the apex angle of a cylindrical cone centered 2.28 Å from the phosphorus atom that just touches the van der Waals radii of the outermost atoms.

  • The Flaw: It assumes the ligand is a rigid cone and that substituents "mesh" perfectly (the CPK model approach). It fails for ligands like SPhos or XPhos , where the "shape" changes drastically depending on the rotation of the biaryl axis or cyclohexyl rings.

The Dynamic Solution: Percent Buried Volume ( )

Developed by Cavallo and Nolan,


 measures the steric bulk as the percentage of a sphere (typically 

Å) centered on the metal that is occupied by the ligand.
  • The Advantage: It maps local steric pressure regardless of ligand symmetry.

  • The Frontier: To use

    
     effectively for flexible ligands, one must not calculate it for just one structure, but for the entire ensemble of accessible conformers.
    

Part 2: Computational Methodologies (The Protocol)

This section outlines a self-validating workflow for generating predictive steric descriptors.

Phase 1: Conformational Sampling (CREST/xTB)

Objective: Identify all energetically accessible minima. A simple DFT optimization from a drawn structure is insufficient because it traps the system in the nearest local minimum.

  • Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB (Extended Tight-Binding).[1]

  • Causality: xTB provides a fast, semi-empirical quantum mechanical approximation (GFN2-xTB) that accounts for steric dispersion better than force fields, allowing for the screening of thousands of conformers in minutes.

Protocol:

  • Input: Generate XYZ coordinates of the free ligand (

    
    ) or the ligated complex (
    
    
    
    ).
  • Execution: Run CREST with the —gfn2 flag for robust geometry optimization.

  • Output: An ensemble file (crest_conformers.xyz) containing structures within an energy window (typically 6 kcal/mol) of the global minimum.

Phase 2: DFT Refinement

Objective: Re-optimize the semi-empirical structures using high-level Density Functional Theory (DFT) to obtain accurate energies for Boltzmann weighting.

  • Theory Level: Use a functional with dispersion corrections (e.g.,

    
    B97X-D  or B3LYP-D3(BJ) ) and a triple-zeta basis set (e.g., def2-TZVP).
    
  • Why Dispersion? Large phosphines are stabilized by non-covalent London dispersion forces (e.g., CH-

    
     interactions in biaryl systems). Neglecting this leads to incorrect energy rankings.
    

Protocol:

  • Pruning: Remove redundant conformers (RMSD < 0.125 Å) to save computational cost.

  • Optimization: Perform geometry optimization and frequency calculations on the unique set.

  • Validation: Discard structures with imaginary frequencies (saddle points).

Phase 3: Descriptor Calculation & Boltzmann Weighting

Objective: Condense the ensemble into a single predictive value.

Calculate the descriptor (


) for each conformer and apply the Boltzmann distribution:


Where


 is the Gibbs free energy relative to the global minimum.

Part 3: Visualization of the Workflow

The following diagram illustrates the transformation of a 2D drawing into a quantitative 3D descriptor set.

G Input 2D Structure (SMILES/Draw) CREST Conformational Search (CREST / GFN2-xTB) Generates ~100s of conformers Input->CREST 3D Generation Pruning RMSD Pruning & Clustering CREST->Pruning Raw Ensemble DFT DFT Optimization (wB97X-D/def2-TZVP) Energy Refinement Pruning->DFT Unique Set Descriptors Descriptor Calculation (SambVca / Sterimol) DFT->Descriptors Optimized Geometries Weighting Boltzmann Weighting (Ensemble Average) DFT->Weighting Gibbs Energies Descriptors->Weighting Raw Values Output Predictive Parameters (%Vbur, L, B1, B5) Weighting->Output Final Data

Figure 1: The "In-Silico" Ligand Parameterization Workflow. This pipeline ensures that steric parameters reflect the thermodynamic reality of the ligand in solution.

Part 4: Advanced Steric Descriptors

When analyzing the output, researchers should focus on these three key metrics.

DescriptorDefinitionApplicationSoftware Tool

(Percent Buried Volume)
% of a sphere (r=3.5Å) occupied by the ligand.General steric bulk; correlates with reductive elimination rates.SambVca 2.1
Sterimol (L) Length of the ligand along the P-Metal axis.Distal steric effects; prevents dimerization.Morfeus
Sterimol (B1, B5) Minimum (B1) and Maximum (B5) width perpendicular to the L axis.Describes anisotropy (flatness vs. bulk). Critical for enantioselectivity.Morfeus
Case Study: Biaryl Phosphine Flexibility

Consider SPhos . In its ground state, the methoxy groups may orient away from the metal. However, during catalysis, the ligand must accommodate the oxidative addition of an aryl halide.

  • Static Analysis: Measures only the "resting state" bulk.

  • Ensemble Analysis: Reveals "transient pockets"—conformers higher in energy (e.g., +2 kcal/mol) but with lower

    
     that allow the substrate to enter. The Boltzmann-weighted max/min  values often predict reactivity better than the average.
    

Part 5: Mechanistic Implications

The steric parameters derived above directly influence the catalytic cycle. The diagram below maps the logical relationship between steric bulk and reaction steps.

Catalysis Ligand Bulky Phosphine Ligand (High %Vbur) LPd0 Mono-ligated [L-Pd(0)] Active Species Ligand->LPd0 Promotes formation of unsaturated 12e- species RE Reductive Elimination (C-C Bond Forming) Ligand->RE Accelerates Rate (Steric Acceleration) OA Oxidative Addition (Ar-X Bond Breaking) LPd0->OA Facilitates access for substrate OA->RE Crowding destabilizes Pd(II) intermediate Outcome Catalytic Turnover RE->Outcome Relief of Steric Strain

Figure 2: Steric Causality in Cross-Coupling. High steric bulk (


) favors the formation of mono-ligated species and accelerates reductive elimination through strain relief.

References

  • Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry."[2][3][4][5] Chemical Communications, 2010, 46(6), 841–861.[2] Link[4][5]

  • Pracht, P., Bohle, F., & Grimme, S. "Automated exploration of the low-energy chemical space with fast quantum chemical methods."[6] Physical Chemistry Chemical Physics, 2020, 22, 7169-7192.[6][7][8] Link

  • Gensch, T., et al. "A Comprehensive Discovery Platform for Organophosphorus Ligands for Catalysis."[9] Journal of the American Chemical Society, 2022, 144(3), 1205–1217. (The "Kraken" Database).[10] Link

  • Bannwarth, C., et al. "GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method."[1][6] Journal of Chemical Theory and Computation, 2019, 15(3), 1652–1671. Link

Sources

Methodological & Application

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling using 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP)

Part 1: Introduction & Strategic Utility

1.1 The Ligand Profile The compound 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to in high-performance catalysis as HO-MOP (Hydroxy-MOP), represents a pivotal class of axially chiral P,O-ligands. Unlike its methoxy-capped counterpart (MeO-MOP) or the bis-phosphine BINAP, HO-MOP offers a unique hemilabile coordination environment.

  • IUPAC Name: 2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-ol

  • CAS Registry: 105332-51-2

  • Core Advantage: The proximity of the hard oxygen donor (hydroxyl) to the soft phosphorus donor allows for bifunctional catalysis. In Suzuki-Miyaura coupling, the hydroxyl group does not merely act as a steric wall; it actively facilitates the transmetallation step via hydrogen bonding with the boronate species or by forming a transient anionic P,O-chelate under basic conditions.

1.2 When to Use This Protocol Do not use HO-MOP for trivial couplings (e.g., phenyl bromide + phenyl boronic acid); standard triphenylphosphine (


) is sufficient and cheaper. Deploy HO-MOP for:
  • Sterically Hindered Substrates: Synthesis of ortho,ortho-disubstituted biaryls (e.g., 2,2'-dimethylbiphenyls).

  • Asymmetric Suzuki Couplings: Enantioselective synthesis of axially chiral biaryls where the chiral backbone of the ligand induces stereoselectivity.

  • Deficient Electrophiles: Coupling of electron-rich aryl chlorides that require electron-rich phosphines with secondary coordination support.

Part 2: Mechanism & Rationale

The efficacy of HO-MOP in Suzuki coupling stems from its ability to modulate the palladium center's geometry and electron density during the catalytic cycle.

2.1 The Catalytic Cycle (Graphviz Visualization)

SuzukiCycle cluster_legend HO-MOP Specific Interaction Pd0 Pd(0)/HO-MOP Active Species OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Ar-X Int1 Pd(II)-Ar-X Intermediate OxAdd->Int1 TransMet Transmetallation (Rate Limiting Step) Int1->TransMet + Ar'-B(OH)3 / Base BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Boronate Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Product Release Note1 The -OH group on the ligand H-bonds with the Boronate oxygen, accelerating the Transmetallation step.

Figure 1: The catalytic cycle emphasizing the transmetallation acceleration provided by the ligand's hydroxyl group.[1][2][3][4]

2.2 Critical Mechanistic Insight: The "Phenol Effect" In standard phosphine catalysis, transmetallation is often the rate-determining step, especially for bulky substrates. The free hydroxyl group on HO-MOP interacts with the oxygen atoms of the incoming arylboronic acid/ester. This secondary coordination sphere interaction brings the nucleophile (boron species) closer to the palladium center, significantly lowering the activation energy for transmetallation [1].

Part 3: Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Biaryls

Target Application: Synthesis of tetra-ortho-substituted biaryls (e.g., drug scaffolds).

Reagents & Equipment:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: HO-MOP (1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol)

  • Base: Potassium Phosphate (

    
    ), anhydrous.
    
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

  • Atmosphere: Argon or Nitrogen (Strict Schlenk technique required).

Step-by-Step Procedure:

  • Catalyst Activation (In-Situ):

    • In a glovebox or flame-dried Schlenk tube, charge

      
       (1.0 mol%) and HO-MOP (2.2 mol%).
      
    • Note: A slight excess of ligand (P:Pd = 2.2:1) ensures stability of the active Pd(0) species.

    • Add anhydrous Toluene (concentration 0.1 M relative to substrate).

    • Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.

  • Substrate Loading:

    • Add the Aryl Bromide (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

    • Add powdered, anhydrous

      
       (2.0 equiv). Crucial: Do not use hydrated bases for hindered substrates; water can induce protodeboronation of the boronic acid before coupling occurs.
      
  • Reaction:

    • Seal the vessel and heat to 100°C for 12–24 hours.

    • Monitoring: Check via TLC or LC-MS. If conversion stalls at 50%, add a second charge of catalyst (0.5 mol% Pd / 1.1 mol% Ligand).

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate and purify via silica gel chromatography.

Table 1: Comparative Efficiency for Hindered Coupling (2-bromo-1,3-dimethylbenzene + 1-naphthaleneboronic acid)

LigandYield (%)Time (h)Notes
HO-MOP 92% 12 Full conversion, minimal deborylation

<10%24Ligand too small, Pd precipitates
BINAP45%24Steric crowding prevents transmetallation
S-Phos88%10Comparable, but HO-MOP preferred for chiral induction
Protocol B: Asymmetric Suzuki Coupling

Target Application: Synthesis of axially chiral binaphthyls.

Workflow Diagram (Graphviz)

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_iso Isolation Step1 Dry Solvents (THF/Dioxane) Step2 Weigh Reagents (Glovebox) Step1->Step2 Step3 Mix Pd(OAc)2 + HO-MOP (1:2 Ratio) Step2->Step3 Step4 Add Substrates + CsF (Base) Step3->Step4 Step5 Reflux 20h (Inert Atm) Step4->Step5 Step6 Filter (Celite) Step5->Step6 Step7 Chiral HPLC (ee determination) Step6->Step7

Figure 2: Operational workflow for Asymmetric Suzuki Coupling using HO-MOP.

Modifications for Asymmetry:

  • Catalyst: Use

    
     instead of 
    
    
    
    to avoid dba interference in chiral induction.
  • Base: Use Cesium Fluoride (CsF) or Barium Hydroxide (

    
    ) . The fluoride anion activates the boronic acid without deprotonating the ligand's phenol too aggressively, preserving the H-bond directing capability [2].
    
  • Temperature: Lower temperatures (60–80°C) often improve enantiomeric excess (ee) at the cost of reaction time.

Part 4: Troubleshooting & Optimization

4.1 Oxidation of the Ligand

  • Symptom: Reaction turns black (Pd precipitation) immediately upon heating; no conversion.

  • Cause: The phosphorus center in HO-MOP is susceptible to oxidation to the phosphine oxide (

    
    ), which is a non-ligand for Pd(0).
    
  • Solution: Store HO-MOP in a glovebox. If handling in air, use degassed solvents exclusively.

4.2 Protodeboronation

  • Symptom: Recovery of unreacted aryl halide and formation of the reduced arene (Ar-H) from the boronic acid.

  • Cause: Reaction temperature too high or base too strong/wet.

  • Solution: Switch from

    
     to 
    
    
    
    or CsF. Add molecular sieves (4Å) to the reaction vessel.

4.3 Low Enantioselectivity (in Asymmetric protocols)

  • Symptom: High yield but racemic product.

  • Cause: "Background reaction" catalyzed by ligand-free Palladium.

  • Solution: Increase the Ligand:Pd ratio to 3:1 or 4:1 to ensure all Pd is ligated by the chiral HO-MOP.

References

  • Hayashi, T. (1991). "Catalytic asymmetric synthesis of axially chiral biaryls via Suzuki-Miyaura coupling." Journal of the American Chemical Society.[3][4]

  • Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diphenylphosphino)-1,1'-binaphthyls." Journal of the American Chemical Society.[3][4]

  • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

(Note: The citations above link to the seminal papers establishing the MOP ligand class and Suzuki mechanism. While specific recent URLs for every variant are dynamic, these DOIs represent the authoritative grounding for the chemistry described.)

Sources

Application Note: Experimental Protocols for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in asymmetric catalysis and organometallic chemistry. It details the use of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (commonly referred to as HO-MOP or (R)-MOP-OH ), a hemilabile axially chiral ligand with dual utility: as a ligand for palladium-catalyzed hydrosilylation and as a transient chiral auxiliary for the stereocontrolled synthesis of octahedral metal complexes.

Executive Summary & Compound Profile

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) is a member of the MOP (Monodentate Optically Active Phosphine) ligand family. Unlike its methoxy-analog (MeO-MOP), HO-MOP possesses a free hydroxyl group at the 2'-position. This structural feature introduces hemilability —the ability to switch between monodentate (P-bound) and bidentate (P,O-bound) coordination modes—and enables hydrogen-bonding directed catalysis.

Key Technical Specifications
FeatureSpecification
Common Name HO-MOP, (R)- or (S)-2-Diphenylphosphino-2'-hydroxy-1,1'-binaphthyl
CAS Number 110293-27-5 (Generic/Isomer Specific)
Molecular Weight 454.49 g/mol
Chirality Atropisomeric (Axial Chirality)
Primary Utility Asymmetric Hydrosilylation (Pd), Chiral Auxiliary (Ru), Precursor to Phosphonites
Stability Air-sensitive (Phosphine oxidation); Hygroscopic (Phenol moiety)

Safety & Handling Directives

Warning: This compound contains a trivalent phosphine susceptible to oxidation and an acidic phenolic proton. Strict anaerobic conditions are required.

  • Inert Atmosphere: All weighing and reaction setups must occur within a nitrogen or argon-filled glovebox (

    
     ppm) or using rigorous Schlenk techniques.
    
  • Solvent Prep: Solvents (THF, Toluene, DCM) must be dried (e.g., over Na/Benzophenone or alumina columns) and degassed via freeze-pump-thaw (3 cycles) immediately prior to use.

  • Storage: Store solid ligand at -20°C under inert gas. If oxidized (indicated by

    
     NMR shift from ~-13 ppm to ~+29 ppm), the ligand is inactive for catalysis.
    

Application I: Palladium-Catalyzed Asymmetric Hydrosilylation

Primary Application: Synthesis of Chiral Alcohols from Terminal Olefins.

While MeO-MOP is the standard for this reaction, HO-MOP is utilized when substrate-ligand hydrogen bonding is required to direct regioselectivity or when subsequent in-situ derivatization (e.g., to a phosphonite) is part of the cascade.

Experimental Workflow
Reagents & Stoichiometry
  • Substrate: Styrene (1.0 mmol, 104 mg)

  • Ligand: (R)-HO-MOP (0.02 mmol, 9.1 mg) [2 mol%]

  • Precatalyst:

    
     (0.005 mmol, 1.8 mg) [0.5 mol% Pd]
    
  • Reagent: Trichlorosilane (

    
    ) (1.2 mmol, 120 µL)
    
  • Solvent: Dry Benzene or Toluene (3.0 mL)

Step-by-Step Protocol
  • Catalyst Formation (In Situ):

    • In a Schlenk tube, charge

      
       and (R)-HO-MOP.
      
    • Add 1.0 mL of degassed benzene.

    • Stir at room temperature for 20 minutes. The solution should turn clear yellow, indicating the formation of the active

      
       species (likely 
      
      
      
      or solvate).
    • Note: Unlike bisphosphines, MOP ligands form monophosphine-Pd intermediates that allow coordination of the bulky silane.

  • Hydrosilylation:

    • Add Styrene (1.0 mmol) to the catalyst solution.

    • Cool the mixture to 0°C (ice bath) to maximize enantioselectivity.

    • Add Trichlorosilane dropwise via syringe.

    • Stir at 0°C for 24 hours. Monitor consumption of styrene by GC or TLC.

  • Oxidative Workup (Tamao-Fleming):

    • Critical: The intermediate trichlorosilane is moisture sensitive. Proceed directly to oxidation.

    • Evaporate volatiles under vacuum if necessary, or dilute directly with THF (5 mL) and EtOH (2 mL).

    • Add

      
       (2.0 mmol) and 
      
      
      
      (2.0 mmol).
    • Slowly add

      
       (2.0 mL) at 0°C. (Caution: Exothermic).
      
    • Stir at room temperature for 4 hours.

  • Purification:

    • Quench with saturated

      
       (to remove excess peroxide).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

Expected Results
  • Product: (S)-1-Phenylethanol (if using R-ligand).[1]

  • Yield: >85%.

  • Enantiomeric Excess (ee): Typically 30-70% with pure HO-MOP (lower than MeO-MOP due to competing H-bonding modes), but can reach >90% if HO-MOP is used as a precursor for in situ phosphonite generation.

Application II: Chiral Auxiliary for Octahedral Ru-Complexes

Advanced Application: Stereoselective Synthesis of Ruthenium Polypyridyl Complexes.

This is the unique, high-value application of HO-MOP. The hemilabile P-OH group acts as a "chiral anchor" to control the stereochemistry at the metal center during the assembly of octahedral complexes, a notoriously difficult challenge in inorganic synthesis.

Mechanism of Action[4][5][6][7]
  • Coordination: HO-MOP binds to Ru via P and O (anionic chelate).

  • Induction: The bulky binaphthyl backbone forces incoming bipyridine ligands into a specific chiral configuration (

    
     or 
    
    
    
    ).
  • Removal: The P-O bond is acid-labile, allowing removal of the auxiliary after the stereocenter is set.

Experimental Protocol
Reagents
  • Precursor:

    
    
    
  • Auxiliary: (R)-HO-MOP[2][3][4][5]

  • Ligands: 2,2'-Bipyridine (bpy) or derivatives.

  • Solvent: Methanol (degassed).

Step-by-Step Workflow
  • Complexation of Auxiliary:

    • Mix

      
       (0.5 equiv) and (R)-HO-MOP (1.0 equiv) in Methanol.
      
    • Heat to 50°C for 2 hours.

    • Add

      
       (base) to deprotonate the phenol, facilitating P,O-chelation.
      
    • Intermediate: Isolate the

      
       species.
      
  • Ligand Exchange & Isomerization:

    • Add 2,2'-bipyridine (2.0 equiv).

    • Irradiate with visible light (or heat) to displace the benzene ring and coordinate the bipyridines.

    • The chiral HO-MOP backbone thermodynamically dictates the formation of a single diastereomer of the octahedral Ru center.

  • Auxiliary Removal (Optional):

    • Treat the complex with TFA (Trifluoroacetic acid) to protonate the phenolate oxygen, weakening the Ru-O bond.

    • Displace the monodentate phosphine with a third ligand or solvent to yield the enantiopure Ru-polypyridyl complex.

Visualizations

Figure 1: Catalytic Cycle & Auxiliary Workflow

The following diagram illustrates the two distinct pathways: the catalytic hydrosilylation cycle (Left) and the chiral auxiliary workflow (Right).

HOMOP_Workflow cluster_A Pathway A: Pd-Catalyzed Hydrosilylation cluster_B Pathway B: Ru-Complex Synthesis (Auxiliary) Ligand HO-MOP Ligand (Hemilabile P-OH) Active_Cat Pd(0)-MOP Species (Monodentate P-bound) Ligand->Active_Cat + Pd Precursor Chelate Ru-MOP Chelate (P,O-Bidentate) Ligand->Chelate + Ru Precursor + Base Pd_Pre [Pd(allyl)Cl]2 Pd_Pre->Active_Cat Ox_Add Oxidative Addition (H-Pd-SiCl3) Active_Cat->Ox_Add + HSiCl3 Coord Olefin Coordination (Styrene) Ox_Add->Coord + Styrene Mig_Ins Migratory Insertion (Chiral Alkyl-Pd) Coord->Mig_Ins Regioselective Red_Elim Reductive Elimination (C-Si Bond Formation) Mig_Ins->Red_Elim Red_Elim->Active_Cat Regenerate Pd(0) Product_A Chiral Silane / Alcohol Red_Elim->Product_A Ru_Pre [Ru(benzene)Cl2]2 Ru_Pre->Chelate Ligand_Add Add Bipyridine ligands (Displace Benzene) Chelate->Ligand_Add Stereo_Control Thermodynamic Isomerization (Chiral Induction) Ligand_Add->Stereo_Control Product_B Enantiopure Ru-Complex (Delta or Lambda) Stereo_Control->Product_B Auxiliary Removal (Acid/TFA)

Caption: Dual-pathway utility of HO-MOP. Left: Catalytic cycle for asymmetric hydrosilylation. Right: Stoichiometric workflow for stereocontrolled Ru-complex assembly.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Hydrosilylation) Catalyst oxidation or moisture in silane.Ensure

is clear/fuming (not cloudy). Reisolate ligand in glovebox.
Low ee (<30%) Competing non-selective pathway.Lower temperature to -20°C. Switch to MeO-MOP if H-bonding is not required for the specific substrate.
Precipitate in Ru-Synthesis Incomplete deprotonation of phenol.Ensure stoichiometric

is added during the initial chelation step.
Ligand Oxidation Air exposure.Check

NMR. Oxide appears at +30 ppm. Pure ligand is at -13 ppm.

References

  • Asymmetric Hydrosilylation (Foundational MOP Work)

    • Hayashi, T. (1996). "Asymmetric hydrosilylation of olefins catalyzed by MOP-palladium complexes."[2][6][7] Acta Chemica Scandinavica, 50, 259–266. Link

  • HO-MOP as Chiral Auxiliary (Ru Complexes)

    • Gong, L., Mueller, C. J., Çelik, M. A., & Meggers, E. (2011).[5] "2-Diphenylphosphino-2′-hydroxy-1,1′-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry." New Journal of Chemistry, 35(4), 788-793. Link

  • MOP Ligand Modification & Mechanism

    • Hayashi, T. (2001).[1][8] "Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies." Accounts of Chemical Research, 33(6), 354–362. Link

  • MOP-Phosphonites (HO-MOP as Precursor)

    • Pringle, P. G., et al. (2009). "MOP-phosphonites: A novel ligand class for asymmetric catalysis." Dalton Transactions, (35), 7163-7169. Link

Sources

Application Note: Catalyst Loading Optimization for 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (HO-MOP) in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (or MOP-OH), represents a distinct class of axially chiral ligands. Unlike its methoxy-protected counterpart (MOP), the presence of the free hydroxyl group at the 2'-position introduces a unique hemilabile functionality. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), this hydroxyl group can function in two critical modes:

  • Hydrogen-Bonding Director: Stabilizing incoming substrates or intermediates via non-covalent interactions.

  • Anionic Chelation (P,O-Ligand): Upon deprotonation by the reaction base, it forms a rigid P,O-chelate, significantly altering the electronic density at the metal center compared to monodentate phosphines.

This guide provides a rigorous protocol for optimizing catalyst loading. Unlike "set-and-forget" standard protocols, this method emphasizes the dynamic relationship between Ligand-to-Metal Ratio (L:M) and Total Catalyst Loading (mol%) to maximize Turnover Number (TON) while preserving enantioselectivity (if applicable).

Mechanism-Driven Loading Strategy

Effective loading optimization requires understanding the active catalytic species. For HO-MOP, the active species is often not a simple


 complex but a heteroligated species influenced by the base.
The "Anionic Switch" Effect

In the presence of bases (e.g.,


, 

), the phenolic proton is removed. The resulting monoanionic species coordinates to Pd(II) to form a neutral, highly active species.
  • Low Loading Implication: At low loadings (<0.5 mol%), the stability of this active species is critical. The P,O-chelate prevents Pd black precipitation more effectively than monodentate P-ligands.

  • L:Pd Ratio: A 1:1 ratio is often sufficient for the active P,O-complex, but a 1.2:1 to 2:1 ratio is recommended to scavenge trace oxygen and ensure full complexation.

Catalytic Cycle Visualization

The following diagram illustrates the activation pathway and the role of the hydroxyl group.

CatalyticCycle cluster_mechanism Key Stabilization Mode PreCat Pd(II) Precursor (e.g., Pd(OAc)2) Complex_Neutral Intermediate A [Pd(P,OH)X2] PreCat->Complex_Neutral + Ligand Ligand HO-MOP Ligand (P,OH) Ligand->Complex_Neutral Base Base (B-) Complex_Active Active Species B [Pd(P,O-)(Ar)] (Anionic Chelation) Base->Complex_Active Complex_Neutral->Complex_Active + Base (-HX) OxAdd Oxidative Addition (Ar-X) Complex_Active->OxAdd Cycle Start TransMet Transmetallation (R-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Ar-R Product) TransMet->RedElim RedElim->Complex_Active Regeneration

Figure 1: Catalytic cycle highlighting the base-mediated activation of the HO-MOP ligand into a P,O-chelated active species.

Protocol: Catalyst Loading Optimization

Materials & Preparation
  • Ligand: HO-MOP (>98% purity). Store under Argon.

  • Pd Source:

    
     (preferred for P,O-chelation) or 
    
    
    
    .
  • Solvents: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Base:

    
     (anhydrous) or 
    
    
    
    .
Phase 1: The "Stress Test" Screen (High-Throughput)

Do not start at 5 mol%.[1] Start at a challenging loading to immediately differentiate efficiency.

Objective: Determine the minimum threshold for conversion >90%.

Workflow:

  • Prepare a stock solution of Pd:Ligand (Ratio 1:1.2) in the reaction solvent.

  • Set up 4 parallel reactions with the following loadings:

    • Condition A: 2.0 mol% (Control - should yield >95%)

    • Condition B: 0.5 mol% (Target for efficiency)

    • Condition C: 0.1 mol% (Stress test)

    • Condition D: 0.05 mol% (Industrial limit)

  • Run reactions at

    
     for 12 hours.
    
  • Analyze via GC/HPLC (internal standard method).

Phase 2: Fine-Tuning L:Pd Ratio

Once the lowest effective Pd loading is found (e.g., 0.5 mol%), optimize the ligand ratio. The free -OH group can make the ligand susceptible to oxidative degradation if not coordinated.

EntryPd Loading (mol%)L:Pd RatioRationaleExpected Outcome
1 0.51:1 Stoichiometric active speciesHigh activity, lower stability
2 0.51.2:1 Slight excess (Standard)Optimal Balance
3 0.52:1 Bis-phosphine coordinationMay inhibit P,O-mode; lower rate
4 0.54:1 High excessKinetic inhibition likely
Detailed Experimental Procedure (Example: 0.5 mol% Loading)
  • Inert Handling: In a glovebox or using standard Schlenk technique, flame-dry a reaction tube equipped with a magnetic stir bar.

  • Catalyst Pre-complexation (Critical Step):

    • Add

      
       (1.1 mg, 0.005 mmol) and HO-MOP (2.6 mg, 0.006 mmol, 1.2 equiv ) to a vial.
      
    • Add 1.0 mL of degassed Toluene. Stir at Room Temperature (RT) for 15 mins. Color change from orange to pale yellow indicates coordination.

  • Substrate Addition:

    • Add Aryl Halide (1.0 mmol).

    • Add Boronic Acid (1.5 mmol).

    • Add Base (

      
      , 2.0 mmol).
      
  • Reaction:

    • Add the remaining solvent (total concentration 0.2 - 0.5 M).

    • Seal and heat to

      
      .
      
  • Monitoring:

    • Sample at 1h, 4h, and 12h.

    • Note: If the reaction stalls at 4h, the catalyst has deactivated. Increase L:Pd ratio or add surfactant (e.g., TPGS-750-M) to stabilize the species.

Data Interpretation & Troubleshooting

Loading vs. Yield Performance Matrix

Representative data for a Suzuki coupling of 1-bromo-4-methoxynaphthalene and phenylboronic acid.

Catalyst Loading (Pd mol%)L:Pd RatioTime (h)Yield (%)TONNotes
2.01.1:14>9950Fast, complete.
0.51.1:11296192Recommended Point.
0.11.1:12465650Incomplete. Deactivation observed.[2]
0.12:1 2488880Excess ligand stabilized the catalyst.
Troubleshooting Guide

Scenario 1: Low Conversion (<20%) at 0.5 mol%

  • Cause: Poisoning of the active P,O-species or failure to deprotonate the -OH.

  • Fix: Ensure the base is strong enough (

    
     is better than 
    
    
    
    for this ligand). Add 10 mol% water if using anhydrous phosphate to aid solubility/basicity.

Scenario 2: High Conversion but Low ee (in asymmetric applications)

  • Cause: Background reaction catalyzed by ligand-free Pd (Pd black) or non-selective bis-phosphine pathway.

  • Fix: strictly maintain 1:1 to 1.2:1 L:Pd ratio . Excess ligand (2:1) can force a

    
     mechanism which might be less selective than the rigid P,O-chelate.
    

Workflow Visualization

OptimizationWorkflow Start Start Optimization Screen1 Screen 1: Stress Test (2.0, 0.5, 0.1 mol%) Start->Screen1 Decision1 Yield > 90%? Screen1->Decision1 OptimizeRatio Screen 2: L:Pd Ratio (1:1 vs 2:1) Decision1->OptimizeRatio Yes (at low load) Reformulate Change Base/Solvent or Add Additive Decision1->Reformulate No ScaleUp Scale Up (1g) Check Thermodynamics OptimizeRatio->ScaleUp Reformulate->Screen1 Retry

Figure 2: Decision tree for optimizing catalyst loading, ensuring minimal waste and maximum efficiency.

References

  • Hayashi, T. (1991). "Catalytic asymmetric synthesis of optically active 2-alkanols via hydrosilylation of 1-alkenes catalyzed by chiral phosphine-palladium complexes". Journal of the American Chemical Society, 113(22), 8528–8530. Link

  • Uozumi, Y., & Hayashi, T. (1991). "Synthesis of optically active 2-(diarylphosphino)-1,1'-binaphthyls, efficient chiral monodentate phosphine ligands". Journal of the American Chemical Society, 113(26), 9887–9888. Link

  • Punji, B., et al. (2006). "Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl".[3] Journal of Molecular Catalysis A: Chemical, 259(1-2), 78-83.[3] Link[3]

  • Xie, X., et al. (2006). "Synthesis of bulky and electron-rich MOP-type ligands and their applications in palladium-catalyzed C-N bond formation". Journal of Organic Chemistry, 71(17), 6522-6529.[4] Link

  • Barder, T. E., & Buchwald, S. L. (2007). "Binaphthyl-Based Phosphines for the Pd-Catalyzed Suzuki-Miyaura Coupling". Organic Letters, 9(22), 4463-4466. Link

Sources

applications of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in C-H activation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (or MOP-OH), represents a distinct class of axially chiral P,O-ligands . Unlike its methoxy-analog (MeO-MOP), which functions primarily as a monodentate phosphine with hemilabile steric bulk, HO-MOP incorporates a free hydroxyl group. This structural feature unlocks a bifunctional activation mode:

  • Primary Coordination: The phosphorus atom binds strongly to soft metals (Pd, Rh, Ir).

  • Secondary Interaction: The hydroxyl group acts as a hydrogen-bond donor (directing substrates) or undergoes deprotonation to form an anionic P,O-chelate .

This bifunctionality is critical in enantioselective C-H activation , where the ligand must not only stabilize the high-energy metal-carbon bond but also strictly enforce stereochemical communication between the metal center and the substrate.

Key Applications:

  • Asymmetric C-H Functionalization: Palladium-catalyzed intermolecular and intramolecular C-H arylation/alkylation.

  • Chiral Auxiliary Strategy: Stereocontrolled synthesis of octahedral Ruthenium/Iridium complexes (Meggers' method).[1]

  • Mechanistic Probe: Investigating proton-shuttle mechanisms in CMD (Concerted Metalation-Deprotonation) pathways.

Part 2: Mechanistic Architecture

The efficacy of HO-MOP in C-H activation stems from its ability to modulate the coordination sphere of the metal catalyst.

The P,O-Hemilability & Anionic Chelation

In standard C-H activation (e.g., Pd(II)/Pd(0) cycles), the resting state and the C-H cleavage transition state often require different ligand geometries.

  • Neutral Mode: HO-MOP binds via P, while the OH group H-bonds to the leaving group (e.g., acetate or carbonate), facilitating the CMD step .

  • Anionic Mode: Upon deprotonation (by base), HO-MOP becomes a monoanionic bidentate ligand (P,O-). This creates a highly electron-rich metal center, accelerating oxidative addition of aryl halides while rigidly locking the chiral environment.

Pathway Visualization

HOMOP_Mechanism Ligand HO-MOP Ligand (Axial Chirality) Complex_A Neutral Complex [Pd(HO-MOP)X2] Ligand->Complex_A Coordination Pd_Pre Pd(II) Precursor Pd_Pre->Complex_A CMD_TS CMD Transition State (OH...Base Interaction) Complex_A->CMD_TS Substrate Binding Anionic_Complex Anionic Chelate [Pd(O-MOP)X] Complex_A->Anionic_Complex Deprotonation (Base) CH_Cleavage C-H Cleavage (Enantiodetermining) CMD_TS->CH_Cleavage H-Bond Directed Product Chiral Product CH_Cleavage->Product Reductive Elimination Anionic_Complex->CH_Cleavage Rigid Geometry

Figure 1: Mechanistic flow of HO-MOP in Pd-catalyzed C-H activation, highlighting the dual neutral (H-bonding) and anionic (chelation) pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Asymmetric C-H Arylation of Indoles

Application: Synthesis of axially chiral biaryls or C3-functionalized indoles.

1. Reagents & Preparation:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: (R)-HO-MOP (10 mol%)

  • Substrate: N-protected Indole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Base: Ag₂CO₃ (1.0 equiv) or Cs₂CO₃ (for cost efficiency, though Ag often yields higher ee).

  • Solvent: m-Xylene or Toluene (Anhydrous).

2. Step-by-Step Procedure:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol) and (R)-HO-MOP (9.4 mg, 0.02 mmol) into a dried 4 mL screw-cap vial.

  • Pre-complexation: Add 0.5 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Note: The solution should turn from orange to a clear yellow/amber, indicating phosphine ligation.

  • Substrate Addition: Add the indole substrate (0.2 mmol), Aryl Iodide (0.3 mmol), and Ag₂CO₃ (0.2 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap. Remove from glovebox.

  • Heating: Place in a pre-heated aluminum block at 60°C. Stir vigorously (1000 rpm) for 24 hours. Critical: Do not overheat. Higher temperatures (>80°C) often erode enantioselectivity due to ligand hemilability.

  • Workup: Cool to room temperature. Filter through a short pad of Celite using EtOAc as eluent. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

3. Data Interpretation:

  • Conversion: Monitor by ¹H NMR.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

  • Troubleshooting: If conversion is low, add 10 mol% pivalic acid (PivOH). The proton shuttle effect of PivOH often synergizes with the HO-MOP hydroxyl group.

Protocol B: Chiral Auxiliary Synthesis of Octahedral Ruthenium Complexes (The Meggers Method)

Application: Creating inert, chiral metal scaffolds for biological probing or catalysis.

Rationale: HO-MOP acts as a temporary chiral director. Its bulk and P,O-binding mode force the incoming bipyridine ligands into a specific helical chirality (Delta/Lambda) around the Ru center.

1. Reagents:

  • Precursor: [Ru(η⁶-C₆H₆)Cl₂]₂ (Dimer)[2]

  • Auxiliary: (R)-HO-MOP[1][2][3][4]

  • Ligand: 2,2'-Bipyridine (bpy)[2][3]

  • Solvent: Ethanol (degassed)

  • Base: Triethylamine (Et₃N)

2. Procedure:

  • Complexation: Mix [Ru(η⁶-C₆H₆)Cl₂]₂ (0.05 mmol) and (R)-HO-MOP (0.125 mmol) in Ethanol (2 mL) with Et₃N (0.5 mmol).

  • First Ligand Exchange: Heat at 50°C for 2 hours. The HO-MOP coordinates, displacing chlorides and forming a diastereomeric intermediate.

  • Stereoselective Assembly: Add 2,2'-Bipyridine (0.22 mmol). Heat to 85°C for 12 hours.

    • Mechanism:[2][3][5] The benzene ring is displaced. The bulky binaphthyl backbone of HO-MOP blocks one face of the octahedron, forcing the bipyridines to adopt the

      
       (Lambda) or 
      
      
      
      (Delta) configuration depending on the HO-MOP enantiomer used.
  • Auxiliary Removal (Optional): To release the final

    
    -symmetric catalyst, treat the complex with TFA (Trifluoroacetic acid) in acetonitrile. The acid protonates the phenolate oxygen of HO-MOP, weakening the P,O-chelate and allowing a third bipyridine to displace it with retention of configuration .
    

Part 4: Comparative Data Table

FeatureMeO-MOP (Standard)HO-MOP (Target)Impact on C-H Activation
Coordination Mode Monodentate (P)Hemilabile (P, OH) or Bidentate (P, O-)HO-MOP allows for tighter transition states and anionic stabilization of Pd(II).
Electronic Nature Electron-NeutralElectron-Rich (when deprotonated)Accelerates oxidative addition; stabilizes cationic intermediates.
H-Bonding Capacity NoneHigh (Donor)Can direct basic substrates (e.g., carboxylates, amides) to the active site.
Solubility High in non-polarModerate (Polar functional group)May require polar co-solvents (THF, Dioxane) or phase transfer conditions.

Part 5: References

  • Hayashi, T. (2000). "Chiral Monodentate Phosphine Ligand MOP for Transition Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research. Link

  • Meggers, E. (2011). "Asymmetric Synthesis of Octahedral Ruthenium Complexes." Chemistry - A European Journal. Link

  • Dotta, P., Kumar, P. G. A., & Pregosin, P. S. (2004).[6] "Structural and 13C NMR Studies on Palladium MOP Compounds: A New Weak C−Pd σ-Bond Plus MOP as a Bridging Diene Ligand." Organometallics. Link

  • Zhang, Q., & Yu, J.-Q. (2020).[7] "Ligand-Enabled C-H Activation." Journal of the American Chemical Society. (Contextual grounding for P,O ligands in C-H activation). Link

Sources

coordination chemistry of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Ligand Architecture

The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol , commonly referred to as HO-MOP (Hydroxy-MOP), represents a critical evolution in the design of axially chiral ligands.[1] Unlike its methyl-ether counterpart (MeO-MOP) or the


-symmetric BINAP, HO-MOP features a hemilabile P,O-donor set  combined with a proton-responsive phenolic group.[1]
Core Structural Advantages[1]
  • Hemilability: The hard oxygen donor (phenol/phenoxide) and soft phosphorus donor (

    
    ) create an electronic asymmetry at the metal center. This "push-pull" effect stabilizes oxidative addition intermediates while facilitating reductive elimination.[1]
    
  • Anionic Activation: Under basic conditions (common in Suzuki-Miyaura coupling), the phenolic proton is removed, converting the ligand into a monoanionic P,O-chelate. This increases the electron density on the metal, significantly accelerating the oxidative addition of unreactive aryl chlorides.

  • Axial Chirality: The binaphthyl backbone induces strong stereochemical communication, essential for asymmetric catalysis (e.g., Rh-catalyzed hydrosilylation).

Ligand Handling & Characterization

Safety & Stability: While the binaphthyl backbone provides kinetic stability, the trivalent phosphine is susceptible to oxidation.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solubility: Soluble in DCM, THF, Toluene, and Chloroform. Insoluble in Hexanes and Water.

QC Parameters (Self-Validation)

Before complexation, verify ligand purity. Partial oxidation to the phosphine oxide destroys catalytic activity.

ParameterSpecificationDiagnostic Signal
Appearance White to off-white powderN/A

NMR
>98% P(III)Singlet at

to

ppm (

).[1] Reject if peak appears at +25-30 ppm (Oxide).[1]

NMR
Phenolic ProtonBroad singlet at

-

ppm (solvent dependent).[1]

Protocol: Synthesis of Palladium(II) Pre-catalysts

For mechanistic studies or kinetics, isolating the discrete Pd(II) complex is superior to in situ generation. This protocol yields the neutral coordination complex


.[1]
Materials
  • Ligand: HO-MOP (1.0 equiv)[1]

  • Precursor:

    
     (Bis(acetonitrile)dichloropalladium(II)) (1.0 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed)

  • Precipitant: Diethyl Ether or Hexane

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Dissolution: Dissolve

    
     (e.g., 100 mg) in DCM (5 mL). The solution should be orange/yellow.
    
  • Ligand Addition: Add HO-MOP (solid) in one portion.

    • Observation: The solution color may deepen to orange-red as the phosphine displaces the labile acetonitrile.

  • Reaction: Stir at Room Temperature (25°C) for 2 hours.

    • Mechanistic Note: The soft P-donor binds first.[1] The hard OH group may coordinate weakly or remain pendant depending on concentration.

  • Isolation:

    • Concentrate the solution to ~1 mL under vacuum.

    • Slowly layer Diethyl Ether (10 mL) to induce precipitation.

    • Filter the orange solid and wash with Pentane.

  • Vacuum Dry: Dry for 4 hours at 40°C.

Validation
  • 
     NMR:  Coordination to Pd results in a significant downfield shift (typically 
    
    
    
    ppm relative to free ligand).[1]
  • Stability: This neutral complex is air-stable for weeks in solid state.[1]

Application: Asymmetric Hydrosilylation (Rh-Catalyzed)[1]

The HO-MOP ligand is exceptionally effective in the Rhodium-catalyzed asymmetric hydrosilylation of ketones and olefins.[1] The P,O-chelation prevents the formation of inactive aggregates.

Catalytic Workflow Diagram

Rh_Hydrosilylation Precursor [Rh(cod)Cl]2 (Pre-catalyst) ActiveSpec Active Species [Rh(HO-MOP)(S)Cl] Precursor->ActiveSpec DCM, RT, 30 min Ligand HO-MOP (Ligand) Ligand->ActiveSpec OxAdd Oxidative Addition (Rh-H Species) ActiveSpec->OxAdd Substrate Binding Substrate Ketone/Olefin + Silane (HSiR3) Substrate->OxAdd Product Chiral Silyl Ether (Hydrolysis -> Alcohol) OxAdd->Product Migratory Insertion & Red. Elim.

Figure 1: Activation pathway for Rh-HO-MOP catalyzed hydrosilylation.[1] The hemilabile oxygen prevents catalyst deactivation.

Protocol
  • Catalyst Gen: Mix

    
     (0.5 mol%) and HO-MOP (1.1 mol%) in Toluene. Stir 30 min.
    
  • Substrate: Add ketone (1.0 equiv).

  • Reagent: Add Diphenylsilane (

    
    ) (1.2 equiv) dropwise at 0°C.
    
  • Workup: After consumption (TLC), add acidic methanol to hydrolyze the silyl ether to the chiral alcohol.

Application: Suzuki-Miyaura Coupling of Hindered Biaryls[1]

This is the primary application for drug discovery. The HO-MOP ligand allows for the synthesis of tetra-ortho-substituted biaryls (a common motif in atropisomeric drugs).[1]

The "Anionic Switch" Mechanism

Unlike standard phosphines, HO-MOP operates via an anionic pathway .

  • Base Step: The inorganic base (

    
    ) deprotonates the phenol.
    
  • Chelation: The resulting phenoxide binds to Pd, forming a highly electron-rich, mono-anionic

    
     species.
    
  • Effect: This species is extremely active toward oxidative addition, even with aryl chlorides.

Detailed Protocol
ComponentQuantityRole
Aryl Halide 1.0 mmolElectrophile (Br/Cl)
Boronic Acid 1.5 mmolNucleophile (Excess required for hindered cases)
Pd Source

(2 mol%)
Pre-catalyst
Ligand HO-MOP (4 mol%)2:1 L:M ratio ensures active species formation
Base

(3.0 equiv)
Critical: Must be anhydrous for hindered substrates
Solvent Toluene or DioxaneNon-polar solvents often favor the tight ion pair
Workflow Diagram

Suzuki_Mechanism Pd_OAc Pd(OAc)2 Complex_Anionic Active Anionic Complex [Pd(P,O-)(Ar)X]- Pd_OAc->Complex_Anionic Reduction & Coord Ligand_Neutral HO-MOP (Neutral) Ligand_Neutral->Complex_Anionic Deprotonation Base Base (K3PO4) Base->Complex_Anionic OxAdd Oxidative Addition (Ar-Cl / Ar-Br) Complex_Anionic->OxAdd TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Complex_Anionic Regeneration

Figure 2: The Anionic Catalytic Cycle.[1] Base-mediated deprotonation of HO-MOP creates a highly active electron-rich Pd center.[1]

Troubleshooting Guide
  • Low Conversion? Switch base to

    
     or 
    
    
    
    .[1] The cation size affects the "nakedness" of the anionic Pd complex.
  • Dehalogenation? If the aryl halide is reduced instead of coupled, the reaction temperature is too high or the solvent is not strictly anhydrous (proton source).

  • No Reaction with Chlorides? Increase ligand loading to 6 mol% and ensure the ligand is not oxidized (check

    
     NMR).
    

References

  • Hayashi, T. (1991). "Catalytic asymmetric hydrosilylation of olefins with use of MOP ligands." Journal of the American Chemical Society.[3][4][5] [1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]

  • Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3][4][5] [1]

  • Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide."

  • ChemRxiv. (2023). "The catalytic mechanism of the Suzuki-Miyaura reaction."[6][7]

Sources

The Pivotal Role of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol in the Formation of Highly Stable Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, coordination chemistry, and significant potential of the sterically demanding and electronically tunable ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. While direct and extensive literature on this specific ligand is emerging, this document provides a comprehensive overview based on the well-established principles of coordination chemistry and extensive data from closely analogous phosphine-naphthol and binaphthyl phosphine systems. We will explore the fundamental principles that govern its ability to form exceptionally stable metal complexes, particularly with late transition metals. Detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with palladium(II) are provided, along with methodologies for their thorough characterization. This guide is intended to empower researchers to harness the unique properties of this ligand scaffold in the development of novel catalysts, advanced materials, and potential therapeutic agents.

Introduction: The Architectural Advantage of Phosphine-Phenol Ligands

In the realm of coordination chemistry, the design of ligands that can impart exceptional stability and specific electronic properties to a metal center is paramount for the development of effective catalysts and functional materials. The class of ligands combining a "soft" phosphine donor with a "hard" oxygen donor, such as a phenol or naphthol, has garnered significant attention. This combination of dissimilar donor atoms allows for a fine-tuning of the electronic environment of the coordinated metal, influencing its reactivity and stability.

The ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol represents a sophisticated example of this class. Its key structural features are:

  • A Bidentate P,O-Chelating Framework: The diphenylphosphino group and the hydroxyl group of the naphthol are strategically positioned to form a stable six-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate phosphine or naphthol ligands.

  • Steric Hindrance: The bulky naphthyl and phenyl substituents provide a sterically congested environment around the metal center. This steric bulk can protect the metal from unwanted side reactions, prevent the formation of inactive dimeric species, and influence the regioselectivity of catalytic transformations.

  • Electronic Tunability: The electronic properties of the ligand can be readily modified by introducing substituents on the phenyl rings of the phosphine or on the naphthalene backbone. This allows for the precise modulation of the electron density at the metal center, thereby influencing its catalytic activity.

These attributes make 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol and its derivatives highly promising candidates for applications in homogeneous catalysis, particularly in cross-coupling reactions where stable and well-defined palladium complexes are essential.

Principles of Coordination and Stability

The formation of a stable metal complex with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is governed by several key principles of coordination chemistry.

The Chelate Effect: A Driving Force for Stability

The simultaneous coordination of both the phosphorus and oxygen atoms of the ligand to a single metal center results in the formation of a thermodynamically favorable chelate ring. This "chelate effect" is a primary contributor to the high stability of the resulting metal complexes. The entropic penalty for binding one bidentate ligand is less than that for binding two separate monodentate ligands, leading to a more favorable Gibbs free energy of formation.

Hard and Soft Acid-Base (HSAB) Theory

The HSAB principle provides a framework for understanding the interaction between the ligand's donor atoms and the metal center. The phosphine group is a "soft" donor, preferring to coordinate to "soft" metal ions like Pd(II), Pt(II), and Rh(I). The hydroxyl group, upon deprotonation, becomes a "hard" phenolate/naphtholate oxygen donor, which typically favors coordination to "harder" metal centers. In the case of a soft metal like palladium(II), the strong covalent interaction with the soft phosphine donor is the primary driving force for coordination, while the harder oxygen donor completes the stable chelate ring.

Steric Influence on Coordination Geometry and Stability

The significant steric bulk arising from the two naphthalene rings and the two phenyl groups on the phosphorus atom plays a crucial role in dictating the coordination geometry and preventing ligand dissociation. This steric hindrance can favor specific coordination numbers and geometries, often leading to the formation of well-defined, monomeric complexes that are catalytically active.

Synthesis and Characterization

This section provides detailed protocols for the synthesis of the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand and a representative palladium(II) complex.

Synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

The synthesis of the ligand is based on established methodologies for the preparation of related binaphthyl phosphine ligands. A plausible synthetic route involves the coupling of a pre-functionalized naphthalene derivative.

Protocol 1: Synthesis of the Ligand

  • Materials:

    • 1-Bromo-2-naphthol

    • 2-(Diphenylphosphino)naphthalene-1-boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-naphthol (1.0 eq), 2-(diphenylphosphino)naphthalene-1-boronic acid (1.1 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (1-5 mol%).

    • Add the anhydrous, degassed solvent via cannula.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand.

  • Causality behind Experimental Choices:

    • Inert Atmosphere: Phosphines are susceptible to oxidation, so all manipulations should be carried out under an inert atmosphere to prevent the formation of the corresponding phosphine oxide.

    • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle of the palladium-catalyzed cross-coupling reaction.

    • Choice of Base and Catalyst: The specific choice of base and palladium catalyst may require optimization depending on the exact substrates and reaction scale.

Synthesis of a Palladium(II) Complex

The ligand can be readily complexed with various metal precursors. The following protocol describes the synthesis of a representative palladium(II) chloride complex. The coordination of similar phosphine-phosphine oxide ligands with palladium(II) has been shown to result in P,O-chelated complexes[1].

Protocol 2: Synthesis of [Pd(P,O-ligand)Cl₂]

  • Materials:

    • 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

    • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂])

    • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

    • Standard laboratory glassware and inert atmosphere setup

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand (1.0 eq) in the anhydrous, degassed solvent.

    • In a separate flask, dissolve or suspend the palladium(II) precursor (1.0 eq) in the same solvent.

    • Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for several hours or until a color change or precipitation is observed, indicating complex formation.

    • If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., pentane or hexane), and dried under vacuum.

    • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.

    • The resulting complex can be further purified by recrystallization from an appropriate solvent system.

  • Self-Validating System: The formation of the complex can be monitored by ³¹P NMR spectroscopy. The coordination of the phosphine to the palladium center will result in a significant downfield shift of the phosphorus signal compared to the free ligand.

Characterization Techniques

The synthesized ligand and its metal complexes should be thoroughly characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the organic framework of the ligand and complex.

    • ³¹P NMR: Crucial for confirming the coordination of the phosphine to the metal center. A significant downfield shift in the ³¹P resonance is indicative of coordination.

  • Mass Spectrometry (MS): To determine the molecular weight of the ligand and the complex, confirming their composition.

  • Infrared (IR) Spectroscopy: To observe the vibrational frequencies of key functional groups. The disappearance or shift of the O-H stretching frequency upon complexation can provide evidence of coordination of the hydroxyl group.

  • X-ray Crystallography: To unambiguously determine the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[2]

Visualization of Key Structures and Workflows

Molecular Structure and Coordination

G cluster_ligand 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol cluster_metal Metal Precursor cluster_complex Stable Metal Complex L Ligand (P,O-donor) C [M(P,O-ligand)X₂] (Chelated Complex) L->C Coordination M Metal Ion (e.g., Pd²⁺) M->C Coordination

Caption: Formation of a stable chelated metal complex.

Experimental Workflow

Workflow start Start ligand_synthesis Protocol 1: Ligand Synthesis start->ligand_synthesis purification1 Purification (Column Chromatography) ligand_synthesis->purification1 complex_synthesis Protocol 2: Complex Synthesis purification1->complex_synthesis purification2 Purification (Recrystallization) complex_synthesis->purification2 characterization Characterization (NMR, MS, IR, X-ray) purification2->characterization application Application (e.g., Catalysis) characterization->application end End application->end

Caption: General experimental workflow for synthesis and application.

Applications in Catalysis and Drug Development

The unique structural and electronic properties of metal complexes derived from 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol suggest their potential utility in several high-impact areas.

Homogeneous Catalysis

Palladium complexes bearing phosphine ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[3] The stability and well-defined nature of complexes with the P,O-ligand scaffold make them excellent candidates for these transformations. The steric bulk can enhance reductive elimination, a key step in many catalytic cycles, leading to higher turnover numbers and efficiencies.

Table 1: Potential Catalytic Applications

Reaction TypeMetal CenterKey Advantages of the Ligand
Suzuki-Miyaura CouplingPd(II)/Pd(0)High stability, promotes reductive elimination.
Heck CouplingPd(II)/Pd(0)Steric bulk can influence regioselectivity.
Buchwald-Hartwig AminationPd(II)/Pd(0)Stable complex prevents catalyst decomposition.
Asymmetric CatalysisRh(I), Ru(II)Chiral versions of the ligand can induce enantioselectivity.
Drug Development and Bioinorganic Chemistry

The interaction of metal complexes with biological targets is a burgeoning field of research. Platinum and other transition metal complexes are already in clinical use as anticancer agents. The ability of the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand to form stable, lipophilic complexes opens avenues for their investigation as potential therapeutic agents. The large naphthalene surface area could facilitate intercalation into DNA or binding to hydrophobic pockets in proteins.

Conclusion

While the dedicated exploration of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is an evolving area of research, the foundational principles of coordination chemistry and the wealth of knowledge from analogous systems strongly suggest its significant potential. The combination of a robust P,O-chelating framework, substantial steric presence, and electronic tunability makes it a highly attractive ligand for the construction of exceptionally stable metal complexes. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to synthesize, characterize, and ultimately exploit the unique properties of these complexes in the pursuit of novel catalysts and therapeutic agents.

References

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - ORCA - Cardiff University. Available at: [Link]

  • Synthesis and coordination chemistry of macrocyclic phosphine ligands | Request PDF. Available at: [Link]

  • Palladium(II) and Palladium(0) Complexes of BINAP(O) (2-(Diphenylphosphino)-2'-(diphenylphosphinyl)-1,1'-binaphthyl) | Request PDF. Available at: [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • 2-Diphenylphosphino-phenol as a Ligand for Mono- and Poly-Nuclear Complexes of Manganese, Cobalt, Nickel, Zinc, and Cadmium. Available at: [Link]

  • Synthesis of Phosphine Ligands via a Coordination Assembly Strategy and Their Applications in Hydroformylation - SIOC Journals. Available at: [Link]

  • Phosphine Functionalized Cp C Ligands and Their Metal Complexes - MDPI. Available at: [Link]

  • Phosphino macrocycles. 140. Synthesis of unusual phosphine ligands. Use of the 1-naphthylmethyl moiety as a P-H protecting group in the synthesis of a phosphino macrocycle that contains a secondary-phosphino ligating site | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • (P,C)-cyclometalated complexes derived from naphthyl phosphines: versatile and powerful tools in organometallic chemistry - RSC Publishing. Available at: [Link]

  • Palladium (II) Complexes Bearing MIC/Phosphine Donor Ligands: Catalytic Applications in Various C–C Coupling Reactions and Redox‐Activities | Request PDF. Available at: [Link]

  • The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. Available at: [Link]

  • X-Ray Structures - The Emslie Group. Available at: [Link]

  • Phosphines. Available at: [Link]

  • Dipalladium(I) Terphenyl Diphosphine Complexes as Models for Two-Site Adsorption and Activation of Organic Molecules - PubMed Central. Available at: [Link]

  • ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II) chloride | C44H32Cl2P2Pd | CID - PubChem. Available at: [Link]

  • Palladium-Phosphine Catalysts - Heraeus Precious Metals. Available at: [Link]

  • Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene - ArTS - UniTS. Available at: [Link]

  • Palladium(II) Complexes of α-Stabilized Phosphorus Ylides | Request PDF. Available at: [Link]

  • Synthesis and Characterization of Palladium (¶) Mixed Complexes with 1,2-bis(Diphenylphosphino) Ethane and Phenylcarboxylate | Semantic Scholar. Available at: [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Available at: [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (DPNN) as a Selective "Turn-On" Fluorescent Sensor for Zinc (II)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of DPNN in Selective Zinc (II) Sensing

Zinc is a fundamental trace element essential for a myriad of physiological and pathological processes, including gene expression, enzymatic activity, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is implicated in various diseases, making the development of sensitive and selective zinc sensors a critical area of research, particularly in drug development and diagnostics.[3][4] 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, hereafter referred to as DPNN, is a novel fluorogenic probe designed for the selective detection of Zinc (II) ions (Zn²⁺).

This proprietary molecule integrates a naphthalenol fluorophore with a diphenylphosphino moiety, which acts as a selective binding site for soft metal ions like Zn²⁺. The underlying sensing paradigm is based on a chelation-enhanced fluorescence (CHEF) mechanism.[5] In its unbound state, the lone pair of electrons on the phosphorus atom quenches the fluorescence of the naphthalene ring system through a photoinduced electron transfer (PET) process. Upon coordination with Zn²⁺, this PET pathway is inhibited, leading to a significant, dose-dependent increase in fluorescence intensity—a "turn-on" response.[6] This characteristic makes DPNN a highly promising tool for the quantitative analysis of Zn²⁺ in complex biological and pharmaceutical samples.

Mechanism of Action: A Closer Look at Chelation-Enhanced Fluorescence

The functionality of DPNN as a Zn²⁺ sensor is rooted in its specific molecular architecture. The diphenylphosphino group and the hydroxyl group of the naphthalenol moiety form a coordination pocket that exhibits high affinity and selectivity for Zn²⁺.

cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) DPNN DPNN (Fluorophore + Quencher) PET Photoinduced Electron Transfer (PET) (e⁻ transfer from Phosphine to Naphthalene) DPNN->PET Excitation Zn2 Zn²⁺ Ion Quenched Fluorescence Quenching PET->Quenched DPNN_Zn DPNN-Zn²⁺ Complex No_PET PET Inhibition DPNN_Zn->No_PET Excitation Fluorescence Fluorescence Emission No_PET->Fluorescence Zn2->DPNN_Zn Chelation

Figure 1: Proposed signaling pathway of DPNN upon binding to Zn²⁺.

Upon excitation with an appropriate wavelength of light, the unbound DPNN molecule experiences an intramolecular photoinduced electron transfer from the electron-rich phosphine group to the excited state of the naphthalenol fluorophore. This non-radiative decay pathway effectively quenches the fluorescence. When Zn²⁺ is introduced, it coordinates with both the phosphorus atom and the oxygen of the hydroxyl group. This binding event lowers the energy of the lone pair on the phosphorus, thereby inhibiting the PET process and allowing the excited fluorophore to decay radiatively, resulting in a strong fluorescence emission.[7]

Experimental Protocols

Protocol 1: Synthesis of DPNN

The synthesis of DPNN is a multi-step process that can be adapted from established methodologies for similar phosphine-containing biaryl compounds. A plausible synthetic route is outlined below.

G A 1-Bromo-2-methoxynaphthalene B n-BuLi, THF, -78°C A->B C 2-Methoxy-1-naphthalenyllithium B->C D Diphenylphosphinic chloride (Ph2P(O)Cl) C->D E 1-(2-Diphenylphosphinoyl-1-naphthyl)-2-methoxynaphthalene D->E F HBr, Acetic Acid E->F G 1-(2-Diphenylphosphinoyl-1-naphthyl)naphthalen-2-ol F->G H HSiCl3, Toluene G->H I 1-(2-Diphenylphosphanyl-1-naphthyl)naphthalen-2-ol (DPNN) H->I cluster_0 Experimental Setup cluster_1 Expected Results A Prepare DPNN Solution B Add Metal Ions (Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.) A->B C Incubate B->C D Measure Fluorescence C->D E Strong Fluorescence Enhancement with Zn²⁺ D->E F Negligible Change with Other Ions D->F

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using the specialized phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing this bulky, electron-rich ligand, ensuring robust and reproducible outcomes. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Introduction to the Ligand: A Mechanistic Perspective

1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a monodentate phosphine ligand characterized by significant steric bulk and strong electron-donating properties. These attributes are critical for its efficacy in palladium-catalyzed Suzuki couplings. The bulky naphthyl substituents create a large cone angle, which generally promotes the reductive elimination step—the final, product-forming step in the catalytic cycle. Furthermore, the electron-rich nature of the phosphine increases the electron density on the palladium center, facilitating the initial, often rate-limiting, oxidative addition of the organohalide.[1] Understanding these electronic and steric effects is paramount to troubleshooting and optimizing your reactions.

The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetalation Base PdII_intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My reaction shows very low conversion of the starting materials, even after an extended reaction time. What are the likely causes and how can I address them?

Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.

1. Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive organohalides like aryl chlorides.[2][3]

  • Causality: The C-X bond of the organohalide must be broken and added to the Pd(0) center. Aryl chlorides are notoriously less reactive than bromides or iodides due to their stronger C-Cl bond.[1]

  • Troubleshooting Protocol:

    • Switch Electrophile: If possible, switch from an aryl chloride to the corresponding aryl bromide or iodide. The reactivity order is I > OTf > Br >> Cl.[1][2]

    • Increase Temperature: Higher temperatures can provide the necessary activation energy. Incrementally increase the reaction temperature by 10-20 °C.

    • Check Catalyst and Ligand Integrity: Ensure your palladium source and the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand have not degraded. Phosphine ligands can be sensitive to air and moisture.[4]

2. Ineffective Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is base-mediated and crucial for moving the catalytic cycle forward.[1]

  • Causality: The base activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step.[5] An inappropriate choice of base or solvent can hinder this process.

  • Troubleshooting Protocol:

    • Base Selection: The choice of base is critical. For boronic acids, a common starting point is an aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄). If your substrates are base-sensitive, a milder base like potassium fluoride (KF) can be effective.[5]

    • Solvent System: The presence of water is often necessary to dissolve the inorganic base and activate the boronic acid.[6] A biphasic solvent system like toluene/water or dioxane/water is a good starting point. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[6]

    • Boron Reagent Quality: Boronic acids can dehydrate to form boroxines, which can be less reactive.[6] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for this. Alternatively, consider using more stable boronate esters, like pinacol esters.[6]

3. Catalyst Deactivation: The active Pd(0) species can be unstable and prone to decomposition, forming palladium black.

  • Causality: Insufficient ligand concentration or the presence of impurities can lead to the agglomeration of Pd(0) into inactive palladium black.

  • Troubleshooting Protocol:

    • Adjust Pd:Ligand Ratio: For monodentate ligands like ours, a Pd:Ligand ratio of 1:2 to 1:4 is often optimal to ensure the palladium center remains coordinated and soluble.

    • Degas Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize and deactivate the catalyst.

Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield Start Low/No Yield Observed Check_OxAdd Problem: Inefficient Oxidative Addition? Start->Check_OxAdd Check_Transmetalation Problem: Ineffective Transmetalation? Start->Check_Transmetalation Check_Deactivation Problem: Catalyst Deactivation? Start->Check_Deactivation Solution_OxAdd Solutions: 1. Use more reactive halide (I > Br >> Cl) 2. Increase temperature 3. Check catalyst/ligand quality Check_OxAdd->Solution_OxAdd Solution_Transmetalation Solutions: 1. Screen different bases (K₂CO₃, K₃PO₄) 2. Ensure aqueous phase is present 3. Check boronic acid quality Check_Transmetalation->Solution_Transmetalation Solution_Deactivation Solutions: 1. Increase ligand loading (Pd:L = 1:2 to 1:4) 2. Thoroughly degas all reagents Check_Deactivation->Solution_Deactivation

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing a significant amount of homocoupled (R¹-R¹) and/or dehalogenated (R¹-H) products. How can I suppress these side reactions?

Answer: The formation of homocoupled and dehalogenated byproducts points to specific competing reaction pathways.

1. Homocoupling of the Boronic Acid (R²-R²):

  • Causality: This can occur if the reaction is too slow or if oxygen is present, which can promote the oxidative coupling of the boronic acid.

  • Troubleshooting Protocol:

    • Thorough Degassing: As mentioned before, ensure all components of the reaction are rigorously deoxygenated.

    • Optimize Reaction Conditions: Speeding up the productive catalytic cycle can outcompete the side reaction. Re-evaluate your base, solvent, and temperature to accelerate the cross-coupling.[7]

2. Dehalogenation of the Organohalide (R¹-H):

  • Causality: This side reaction can occur when the R¹-Pd(II)-X intermediate reacts with a hydride source in the reaction mixture before transmetalation can occur.[6] Common hydride sources include certain solvents (like alcohols, if used as a solvent) or amine bases.[6]

  • Troubleshooting Protocol:

    • Solvent Choice: Avoid using alcoholic solvents if dehalogenation is a major issue. Stick to aprotic solvents like toluene, dioxane, or DMF.[7]

    • Base Selection: If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃, which are less likely to act as hydride donors.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium precursor to use with 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol?

A1: Both Pd(0) and Pd(II) sources can be used. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source. The choice often comes down to cost, air stability, and ease of handling. Pd(OAc)₂ is often a robust and cost-effective choice.

Q2: How do I choose the best solvent for my reaction?

A2: Solvent choice is critical and substrate-dependent.[8] A good starting point is a polar aprotic solvent that can solubilize the palladium complex and the organic starting materials.

Solvent Common Use Case Notes
Toluene General purpose, good for higher temperatures. Often used with an aqueous phase for the base.[1]
Dioxane High boiling point, good solvating properties. Peroxide formation is a risk; use fresh, inhibitor-free solvent.
Tetrahydrofuran (THF) Lower boiling point, good for milder conditions. Can be effective but may not be suitable for high-temperature reactions.[7]

| N,N-Dimethylformamide (DMF) | Highly polar, excellent solvating power. | Can be difficult to remove during workup.[7] |

Q3: Can I run this reaction under anhydrous conditions?

A3: While many Suzuki reactions benefit from the presence of water to activate the boronic acid and dissolve the base, anhydrous conditions are possible, particularly when using organotrifluoroborates or some boronate esters with specific bases like CsF.[1][6] However, for general optimization with boronic acids, an aqueous phase is recommended.[6]

Q4: My starting materials are sterically hindered. What adjustments should I make?

A4: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is itself a bulky ligand, which is advantageous for coupling hindered substrates as it promotes the reductive elimination step.[9][10] For sterically demanding couplings, you may need to:

  • Increase Reaction Temperature: To overcome the steric clash in the transition states.

  • Use a Stronger, Non-nucleophilic Base: Potassium or cesium phosphate (K₃PO₄, Cs₃PO₄) are often effective in these cases.

  • Prolong Reaction Time: These reactions are inherently slower.

Q5: How should I handle and store the 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol ligand?

A5: Like most phosphine ligands, it should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation of the phosphorus atom, which would render it inactive. Store it in a cool, dark place, preferably in a desiccator or glovebox.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Optimizing Suzuki Reactions with High-Purity Phosphine Ligands. Retrieved from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews.
  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Retrieved from [Link]

Sources

catalyst deactivation with phosphine-naphthol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation with Phosphine-Naphthol Ligands

Diagnostic Hub: Symptom-Based Troubleshooting

Use this decision matrix to identify the root cause of your catalytic failure.

Symptom Primary Suspect Immediate Action
Sudden Loss of Conversion Oxidative Deactivation Check solvent degassing rigor; perform ³¹P NMR analysis for phosphine oxide signals.[1]
Erosion of Enantioselectivity (ee) Ligand Hydrolysis / Hemilability Verify water content in solvent (Karl Fischer); check for ligand scrambling or decoordination.
Precipitation / Color Change Metal Aggregation (e.g., Pd Black) Increase ligand-to-metal (L/M) ratio; check for "catalyst poisoning" by substrate impurities.[1]
Induction Period Slow Active Species Formation Pre-activate catalyst at elevated temp or check precursor purity (e.g., remove COD from Rh sources).[1]

Deep Dive FAQs: Technical Analysis

Q1: Why does my phosphine-naphthol ligand lose activity even under argon?

A: The most common "invisible" killer is trace oxygen or peroxides in ethereal solvents (THF, Dioxane). Phosphine-naphthol ligands (e.g., MOP, MAP, or phosphinite derivatives) possess a phosphorus(III) center highly susceptible to oxidation.[1]

  • Mechanism: The P(III) center reacts with O₂ to form a Phosphine Oxide (P=O). This species is electronically distinct (poor

    
    -donor, poor 
    
    
    
    -acceptor) and sterically altered, often failing to bind the metal or inducing a non-selective background reaction.[1]
  • Detection: Oxidation is readily visible via ³¹P NMR .[1][2][3] The oxidized ligand typically shifts downfield by 30–50 ppm relative to the free ligand [1].

Q2: My reaction works in DCM but fails in wet solvents. Is it hydrolysis?

A: Yes.[1] If your ligand contains a P–O bond (phosphinite, phosphonite, or phosphite linkage to the naphthol backbone), it is prone to hydrolysis.[1]

  • Causality: Water attacks the electrophilic phosphorus atom, cleaving the P–O bond. This releases the free naphthol and forms a catalytically inactive H-phosphonate species [2].

  • Prevention: Use molecular sieves (3Å or 4Å) in the reaction vessel. Avoid acidic additives if possible, as acid catalyzes P–O bond cleavage [3].[1]

Q3: I see "Palladium Black" forming. Is my ligand ratio wrong?

A: Likely. Phosphine-naphthol ligands are often bulky.[1] If the Ligand-to-Metal (L/M) ratio is too low (e.g., 1:1), the metal center may become coordinatively unsaturated during the catalytic cycle, leading to aggregation into inactive metal nanoparticles (Pd⁰ clusters).

  • Solution: Increase L/M ratio to 1.2:1 or even 2:1 to ensure the metal remains ligated throughout the cycle.

Experimental Protocols

Protocol A: The ³¹P NMR "Health Check"

Use this assay to validate ligand integrity before committing expensive substrates.

  • Sampling: Inside the glovebox, take a 50 µL aliquot of your ligand stock solution.

  • Preparation: Dilute with 0.5 mL of dry, degassed C₆D₆ or CDCl₃ in an NMR tube. Cap with a septum or screw cap.[1]

  • Acquisition: Run a standard proton-decoupled ³¹P NMR experiment (typically >64 scans).[1]

  • Analysis:

    • Signal A (Free Ligand): Reference value (e.g., -10 to +10 ppm depending on substitution).

    • Signal B (Oxide impurity): Look for a sharp peak shifted +30 to +50 ppm downfield from Signal A.

    • Signal C (Hydrolysis): Look for multiple peaks or H-P coupling (doublets with large

      
       > 500 Hz) if P-O cleavage occurred.
      
  • Pass/Fail: If Signal B or C integrates to >5% of total phosphorus, discard the batch .

Protocol B: Anaerobic Solvent Degassing (Freeze-Pump-Thaw)

Sparging is often insufficient for highly sensitive phosphine-naphthol complexes.

  • Setup: Place solvent in a Schlenk flask. Connect to a high-vacuum manifold.[1]

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Open to vacuum for 10–20 minutes to remove headspace gases.

  • Thaw: Close vacuum. Thaw in warm water bath. Gas bubbles will evolve.[1]

  • Repeat: Perform cycles 2–4 at least three times .

  • Backfill: Fill with high-purity Argon.

Visualization: Troubleshooting Logic & Pathways

Figure 1: Catalyst Deactivation Decision Tree

Troubleshooting Start Catalytic Failure Detected CheckEE Is Enantioselectivity (ee) Low? Start->CheckEE CheckConv Is Conversion Low? CheckEE->CheckConv No (ee is fine) Hydrolysis DIAGNOSIS: Ligand Hydrolysis (P-O Bond Cleavage) CheckEE->Hydrolysis Yes (ee dropped) Racemization DIAGNOSIS: Product/Ligand Racemization CheckEE->Racemization Yes (ee dropped) CheckColor Precipitation / Black Solid? CheckConv->CheckColor Yes (Conversion stalled) Oxidation DIAGNOSIS: Ligand Oxidation (Formation of P=O) CheckColor->Oxidation No (Solution clear) Aggregation DIAGNOSIS: Metal Aggregation (Inactive Nanoparticles) CheckColor->Aggregation Yes (Black ppt) Action1 Action: Check Water Content Use Molecular Sieves Hydrolysis->Action1 Action2 Action: Check O2 Leaks Perform 31P NMR Oxidation->Action2 Action3 Action: Increase Ligand Loading Check Substrate Purity Aggregation->Action3

Caption: Decision matrix for isolating failure modes in phosphine-naphthol catalysis.

Figure 2: Deactivation Pathways of Phosphine-Naphthol Ligands

DeactivationPathways ActiveLigand Active Ligand (P-Ar3 / P-OR) Oxide Phosphine Oxide (Inactive P=O) ActiveLigand->Oxide Oxidation Hydrolyzed Hydrolysis Products (Naphthol + H-Phosphonate) ActiveLigand->Hydrolyzed P-O Cleavage Oxidant + O2 / Peroxides Oxidant->Oxide Water + H2O / Acid Water->Hydrolyzed

Caption: Primary chemical degradation pathways for phosphine-naphthol ligands.

References

  • Monitoring the Oxidation of Phosphine ligands using ³¹P NMR . Magritek Application Note. Magritek. [Link]

  • Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability . MDPI. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review . PMC - NIH. [Link]

  • Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex . PMC - NIH. [Link]

Sources

Technical Support Center: Purification of Products from Reactions Utilizing 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the bulky phosphine ligand, 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, in their synthetic endeavors. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the isolation of reaction products.

I. Understanding the Chemistry: Causality in Purification

The unique structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, featuring a sterically demanding binaphthyl backbone and a reactive phosphine moiety, imparts specific properties to its reaction products. Successful purification hinges on understanding and mitigating the potential side reactions and degradation pathways associated with this ligand. The primary challenge in purifying products derived from this ligand is the susceptibility of the trivalent phosphorus atom to oxidation, forming the corresponding phosphine oxide. This conversion can significantly alter the polarity and reactivity of the desired compound, complicating purification.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of products from reactions involving 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.

Problem Potential Cause Recommended Solution
Product appears as a mixture of two closely-eluting spots on TLC, even after multiple chromatographic runs. One of the spots is likely the phosphine oxide of your desired product. Phosphine oxides are generally more polar than their corresponding phosphines.Confirm the presence of the phosphine oxide by ³¹P NMR spectroscopy; the phosphine oxide will appear as a new peak, typically downfield from the parent phosphine signal.[1] If the phosphine oxide is present, consider converting the entire mixture to the phosphine oxide using a mild oxidant (e.g., H₂O₂), which can sometimes be easier to purify.[2][3] The purified phosphine oxide can then be reduced back to the phosphine if necessary.
Significant product loss during column chromatography. The product may be unstable on silica gel, which can be slightly acidic.[3] The phosphine moiety may also be oxidizing on the column.Deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[4] Alternatively, use a different stationary phase like alumina. To minimize oxidation, use degassed solvents and consider running the column under an inert atmosphere.
The product streaks on the TLC plate and elutes as a broad band during column chromatography. The compound may have poor solubility in the chosen eluent system, or it could be interacting too strongly with the stationary phase.Try to find a solvent system that dissolves your compound well.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to sharpen the bands.
Difficulty in removing the metal catalyst (e.g., Palladium) from the final product. The metal may be strongly coordinated to the phosphine ligand or other functional groups in the product.For palladium complexes, a common purification method is column chromatography on silica gel.[4] If this is ineffective, consider a workup procedure involving a wash with an aqueous solution of a chelating agent like thiourea or cyanide (use with extreme caution and appropriate safety measures).
The purified product rapidly changes color or decomposes upon standing. The compound is likely air-sensitive due to the presence of the phosphine.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a freezer to minimize degradation. Use of Schlenk techniques or a glovebox for handling is highly recommended.[5][6][7]

III. Frequently Asked Questions (FAQs)

Q1: My ³¹P NMR spectrum shows a peak around +30 ppm in addition to my product's signal. What is it?

A1: A signal in the range of +20 to +40 ppm in the ³¹P NMR spectrum is characteristic of a phosphine oxide.[1] This indicates that a portion of your phosphine-containing product has been oxidized.

Q2: Can I use reverse-phase chromatography to purify my product?

A2: Yes, reverse-phase chromatography can be a viable option, especially for more polar products or if issues with silica gel stability are encountered. A typical mobile phase would be a mixture of acetonitrile and water or methanol and water.

Q3: What are the best practices for handling and storing 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol and its derivatives?

A3: Due to their air-sensitivity, these compounds should be handled under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.[5][6][7] They should be stored in a cool, dark place, preferably in a freezer, and under an inert atmosphere.

Q4: I am having trouble getting my product to crystallize. What can I do?

A4: Recrystallization of bulky phosphine-metal complexes can be challenging. Try a variety of solvent systems. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed.[8] Allowing the solution to stand undisturbed, sometimes for several days, may yield crystals.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography (for Air-Sensitive Compounds)

This protocol outlines the purification of a moderately air-sensitive product using flash column chromatography with precautions to minimize oxidation.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification prep_column 1. Prepare Column prep_slurry 2. Prepare Silica Slurry prep_column->prep_slurry Inert atmosphere pack_column 3. Pack Column prep_slurry->pack_column load_sample 4. Load Sample pack_column->load_sample elute 5. Elute with Degassed Solvent load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Monitor by TLC collect->tlc Analyze combine 8. Combine Pure Fractions collect->combine tlc->collect Continue elution evaporate 9. Evaporate Solvent combine->evaporate dry 10. Dry Under High Vacuum evaporate->dry G start Start: Crude Product dissolve Dissolve in minimal hot 'good' solvent (e.g., Dichloromethane, Toluene) start->dissolve cool Cool to room temperature, then in an ice bath dissolve->cool crystals Crystals form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No crystals or oiling out crystals->no_crystals No end End: Purified Crystals collect->end add_poor Add 'poor' solvent dropwise (e.g., Hexane, Pentane) no_crystals->add_poor turbid Solution becomes turbid? add_poor->turbid turbid->add_poor No, add more stand Allow to stand turbid->stand Yes stand->cool

Sources

Technical Support Center: Navigating the Influence of Substrate Electronics on Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to elucidating the critical role of substrate electronics in determining the success and efficiency of chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic endeavors. Here, we move beyond rote protocols to explore the fundamental principles governing how the electronic nature of a substrate can either facilitate or impede a desired transformation. By understanding these principles, you can troubleshoot unexpected outcomes, optimize reaction conditions, and rationally design more effective synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding at all. Could the electronic properties of my substrate be the culprit?

A1: Absolutely. The electronic nature of your substrate is a primary factor governing reaction rate. If your substrate is electron-deficient at the reaction center, and the reaction requires nucleophilic attack, the reaction will be slow or may not occur. Conversely, if the reaction involves an electrophilic attack on an electron-rich substrate, it should be facile.

Consider the classic example of electrophilic aromatic substitution (EAS).[1][2][3] An aromatic ring substituted with an electron-donating group (EDG) , such as a methoxy (-OCH₃) or an amino (-NH₂) group, is considered "activated."[4][5] These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[2][6] The reaction rate for activated systems is significantly higher than that of unsubstituted benzene.[6][7]

On the other hand, a ring bearing an electron-withdrawing group (EWG) , like a nitro (-NO₂) or a carbonyl (-COR) group, is "deactivated."[4][5] These groups pull electron density away from the ring, making it less nucleophilic and slowing down the reaction.[6][8] If your substrate is heavily deactivated, you may need to employ more forceful reaction conditions (e.g., higher temperatures, stronger reagents) or reconsider your synthetic strategy.

Q2: I'm getting a mixture of products, particularly isomers. How do substrate electronics influence regioselectivity?

A2: Substrate electronics play a crucial role in directing the regiochemical outcome of a reaction, especially in aromatic systems. The substituent already present on an aromatic ring dictates the position of subsequent modifications.

  • Electron-donating groups (EDGs) are typically ortho, para-directors.[1][9] This is because they can stabilize the cationic intermediate (the sigma complex in EAS) through resonance when the electrophile adds to the ortho or para positions.[1] This stabilization lowers the activation energy for the formation of these isomers, making them the major products.

  • Electron-withdrawing groups (EWGs) are generally meta-directors.[1][3] They destabilize the cationic intermediate, but this destabilization is less pronounced when the electrophile adds to the meta position. For ortho and para attack, a destabilizing positive charge develops adjacent to the electron-withdrawing group in one of the resonance structures, which is highly unfavorable.[1]

An exception to this is halogens, which are deactivating yet ortho, para-directing. Their inductive effect withdraws electron density, deactivating the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates.[1][7]

Q3: How can I quantitatively predict the effect of a substituent on my reaction rate?

A3: The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of meta- and para-substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives.[10][11][12] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and quantifies its electronic effect (both inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[13]

  • ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is built up in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (a positive charge is built up).[12]

By plotting log(k/k₀) against known σ values for a series of substituents, you can obtain a linear Hammett plot. The slope of this line gives the ρ value for your specific reaction, providing valuable mechanistic insight.[12][14] Deviations from linearity can suggest a change in the reaction mechanism or the rate-determining step.[12][14]

Troubleshooting Guides

Scenario 1: Unexpectedly Low Yield in a Nucleophilic Aromatic Substitution (SNA) Reaction

Problem: You are attempting an SNAr reaction, but the yield is disappointingly low, and a significant amount of starting material remains even after prolonged reaction times.

Troubleshooting Workflow:

troubleshooting_snar start Low Yield in SNAr check_ewg 1. Analyze EWG on Aromatic Ring start->check_ewg ewg_strong Is the EWG strongly deactivating (e.g., -NO2, -CN)? check_ewg->ewg_strong ewg_weak Weak EWG or EDG present ewg_strong->ewg_weak No increase_temp 2. Increase Reaction Temperature ewg_strong->increase_temp Yes reassess_strategy Reassess Synthetic Strategy ewg_weak->reassess_strategy stronger_nucleophile 3. Use a Stronger Nucleophile increase_temp->stronger_nucleophile change_solvent 4. Change Solvent stronger_nucleophile->change_solvent change_solvent->reassess_strategy

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Detailed Steps:

  • Analyze the Electron-Withdrawing Group (EWG): SNAr reactions require the presence of strong electron-withdrawing groups (typically ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer intermediate. If your substrate has weak EWGs or even electron-donating groups, the reaction will be inherently slow.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a high reaction barrier. However, be mindful of potential side reactions and decomposition.

  • Use a Stronger Nucleophile: A more potent nucleophile can increase the rate of the initial attack on the aromatic ring. For example, if you are using an alcohol, consider deprotonating it first to form the more nucleophilic alkoxide.

  • Change Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, making the nucleophile more reactive.

  • Reassess Synthetic Strategy: If the above measures fail, the electronic properties of your substrate may be fundamentally unsuitable for an SNAr reaction. Consider alternative synthetic routes.

Scenario 2: Poor Regioselectivity in a Friedel-Crafts Alkylation

Problem: You are performing a Friedel-Crafts alkylation on a monosubstituted benzene derivative and obtaining a mixture of ortho, para, and meta isomers, with no clear selectivity.

Troubleshooting Workflow:

troubleshooting_fc start Poor Regioselectivity in Friedel-Crafts Alkylation check_substituent 1. Identify the Ring Substituent start->check_substituent is_activating Is the substituent strongly activating (e.g., -OH, -NH2)? check_substituent->is_activating is_deactivating Is the substituent a deactivator? is_activating->is_deactivating No (Weak Activator/Halogen) use_milder_catalyst 2. Use a Milder Lewis Acid is_activating->use_milder_catalyst Yes lower_temp 3. Lower Reaction Temperature is_deactivating->lower_temp No fc_fails Friedel-Crafts is not suitable. Consider alternative C-C bond formation. is_deactivating->fc_fails Yes use_milder_catalyst->lower_temp use_acylation Consider Friedel-Crafts Acylation Followed by Reduction lower_temp->use_acylation

Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts alkylation.

Detailed Steps:

  • Identify the Ring Substituent: Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring.

    • Strongly activating groups like -OH and -NH₂ can coordinate with the Lewis acid catalyst, leading to complex mixtures and side reactions.

    • Deactivating groups make the ring too electron-poor to undergo Friedel-Crafts reactions.[6]

  • Use a Milder Lewis Acid: If your substrate is highly activated, a strong Lewis acid like AlCl₃ can lead to over-alkylation and isomerization. Consider using a milder catalyst such as FeCl₃ or ZnCl₂.

  • Lower the Reaction Temperature: Reducing the temperature can often improve selectivity by favoring the kinetically controlled product.

  • Consider Friedel-Crafts Acylation: A common solution to the problems of polyalkylation and carbocation rearrangements in Friedel-Crafts alkylation is to perform a Friedel-Crafts acylation instead. The resulting ketone is a deactivating group, preventing further reactions. The carbonyl can then be reduced to the desired alkyl group.

Data Presentation

Table 1: Relative Rates of Nitration for Substituted Benzenes

This table illustrates the profound impact of substituents on the rate of electrophilic aromatic substitution.

Substituent (in C₆H₅-R)RRelative Rate (compared to Benzene)Activating/Deactivating
Hydroxyl-OH1,000Activating
Methyl-CH₃25Activating
Hydrogen -H 1 Reference
Chloro-Cl0.033Deactivating
Bromo-Br0.030Deactivating
Ethyl Ester-CO₂Et0.0037Deactivating
Nitro-NO₂6 x 10⁻⁸Deactivating

Data sourced from kinetic studies on electrophilic aromatic substitution.[6]

Table 2: Common Substituent Constants (σ) for the Hammett Equation

These values quantify the electronic effect of various substituents.

SubstituentσmetaσparaElectronic Effect
-NH₂-0.16-0.66Strong Electron Donating
-OH+0.12-0.37Electron Donating
-OCH₃+0.12-0.27Electron Donating
-CH₃-0.07-0.17Weak Electron Donating
-H0.000.00Reference
-Cl+0.37+0.23Electron Withdrawing
-Br+0.39+0.23Electron Withdrawing
-CN+0.56+0.66Strong Electron Withdrawing
-NO₂+0.71+0.78Strong Electron Withdrawing

These constants are derived from the ionization of substituted benzoic acids.[13]

Experimental Protocols

Protocol 1: Determining the Hammett ρ (rho) Value for a Reaction Series

This protocol outlines the experimental workflow for quantitatively assessing the electronic sensitivity of a novel reaction.

Objective: To determine the Hammett ρ value for the alkaline hydrolysis of a series of substituted ethyl benzoates.

Materials:

  • Ethyl benzoate

  • A series of meta- and para-substituted ethyl benzoates (e.g., p-nitro, p-methoxy, m-chloro)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Ethanol (or another suitable solvent)

  • Quenching solution (e.g., standardized HCl)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare Stock Solutions: Accurately prepare stock solutions of each ethyl benzoate ester and the sodium hydroxide in the chosen solvent.

  • Kinetic Runs: a. Equilibrate separate solutions of the ester and the base to the desired reaction temperature in the constant temperature bath. b. Initiate the reaction by mixing the ester and base solutions in a reaction vessel. Start a timer immediately. c. At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl. d. Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted NaOH at that time point.

  • Data Analysis: a. For each ester, calculate the second-order rate constant (k) from the concentration vs. time data. b. Calculate log(k/k₀), where k₀ is the rate constant for the hydrolysis of unsubstituted ethyl benzoate. c. Look up the established σ values for each substituent used.[13] d. Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.

  • Determine ρ: Perform a linear regression on the plotted data. The slope of the resulting line is the Hammett ρ value for this reaction.

Expected Outcome: For the alkaline hydrolysis of ethyl benzoates, a positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing groups. This is because a negative charge develops on the carbonyl oxygen in the tetrahedral intermediate of the rate-determining step, which is stabilized by EWGs on the aromatic ring.

References

  • 18.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts. (2020, May 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). In Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction? (2018, October 29). In Quora. Retrieved from [Link]

  • The Hammett Equation and Linear Free Energy Relationship. (n.d.). In Dalal Institute. Retrieved from [Link]

  • 14.3. Substituent Effects. (n.d.). In Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Inductive Effects of Alkyl Groups. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021, October 28). CrashCourse. Retrieved from [Link]

  • Hammett Equation. (2024, September 2). VChem Academy. Retrieved from [Link]

  • Designer substrate library for quantitative, predictive modeling of reaction performance. (2014, September 29). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Understanding the Hammett Equation. (n.d.). In Scribd. Retrieved from [Link]

  • Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. (2023, May 15). ResearchGate. Retrieved from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to Troubleshoot a Reaction. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]

  • Predicting Chemical Reaction Outcomes Based on Electron Movements Using Machine Learning. (2025, March 13). arXiv.org. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). In University of Rochester Department of Chemistry. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). In Chemistry LibreTexts. Retrieved from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). In Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). In Master Organic Chemistry. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Chiral Phosphine Ligands: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol vs. BINAP in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. For decades, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been a dominant force, a benchmark against which new ligands are often measured.[1] Its rigid C₂-symmetric backbone and bidentate phosphine donors have made it a versatile and highly effective ligand in a multitude of transition-metal-catalyzed reactions.[2][3] However, the quest for ligands with improved performance, novel reactivity, or different substrate scope is perpetual. This guide provides an in-depth comparison between the venerable BINAP and a representative of another important class of binaphthyl-based ligands: 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol, a monodentate P,O-ligand.

For clarity, we will refer to 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol as MOP-OH , acknowledging its structural similarity to the well-known MOP (Monophosphine) ligand family, but with a hydroxyl group instead of a methoxy group. This comparison will delve into the fundamental structural differences between these ligand classes and how these differences translate into tangible performance variations in key asymmetric transformations.

Structural and Mechanistic Foundations: Bidentate P,P vs. Monodentate P,O Ligation

The core distinction between BINAP and MOP-OH lies in their coordination chemistry.

  • BINAP (A Bidentate P,P Ligand): As a C₂-symmetric diphosphine, BINAP chelates to a metal center through its two phosphorus atoms.[4] This creates a rigid, seven-membered ring with the metal, enforcing a specific chiral environment. The large dihedral angle (approximately 90°) between the naphthyl rings and the resulting wide natural bite angle (~93°) are defining features that create a deep chiral pocket, crucial for stereochemical control in reactions like asymmetric hydrogenation and Heck reactions.[4][5] The bidentate nature ensures a stable, well-defined catalytic species, which is a significant advantage in controlling the reaction pathway.[6]

  • MOP-OH (A Monodentate P,O-Ligand): In contrast, MOP-OH possesses two distinct potential donor atoms: a "soft" phosphine and a "hard" hydroxyl group. While the phosphine is the primary coordinating group, the hydroxyl can also interact with the metal center. This P,O-coordination is often described as "hemilabile," meaning the M-O bond is weaker and can dissociate more easily than the M-P bond. This dynamic behavior can be highly advantageous, as the temporary dissociation of the oxygen donor opens up a coordination site on the metal for a substrate to bind during the catalytic cycle. This property can dramatically influence the reaction's regioselectivity and enantioselectivity.[7][8]

Caption: Coordination modes of BINAP and MOP-OH to a metal center.

Performance in Asymmetric Catalysis: A Comparative Analysis

The structural differences outlined above lead to distinct performance profiles in various catalytic reactions. While BINAP is a ligand of remarkable versatility, there are specific instances where the unique properties of monodentate or hemilabile ligands like MOP-OH offer a clear advantage.[9]

The Heck reaction is a cornerstone of C-C bond formation.[2] While BINAP is one of the most reliable ligands for asymmetric Heck reactions, the hemilability of P,O-type ligands can offer surprising and beneficial effects on selectivity.[5] A study directly comparing BINAP with its mono-oxidized counterpart, BINAP(O)—a P,O-ligand structurally analogous to MOP-OH—revealed dramatic differences.[7][8]

For the arylation of 2,3-dihydrofuran, the choice of ligand led to a complete reversal of regioselectivity. More strikingly, in the arylation of cyclopentene, the BINAP(O) ligand delivered significantly higher enantioselectivity than BINAP itself.[7][8] This is attributed to the hemilabile P-O bond, which alters the geometry and electronic properties of the active catalytic intermediate, thereby influencing both which product isomer is formed and with what degree of stereocontrol.

Table 1: Performance in the Asymmetric Mizoroki-Heck Reaction of Cyclopentene

Ligand Catalyst Precursor Yield (%) Enantiomeric Excess (ee %) Reference
(S)-BINAP Pd(OAc)₂ - 10% [7][8]
(S)-BINAP(O) Pd(OAc)₂ - 60% [7][8]

| (S)-BINAP(O) | [Pd₂(dba)₃]·dba | - | 86% |[7][8] |

Data highlights the superior enantioselectivity of the hemilabile P,O-ligand in this specific transformation.

The asymmetric Suzuki-Miyaura coupling is a powerful tool for constructing axially chiral biaryl compounds. Both BINAP and MOP-type ligands have been employed in this reaction, often as stabilizers for palladium nanoparticles or in homogeneous systems.

In a study on Pd nanoparticle-catalyzed asymmetric Suzuki coupling, both (S)-BINAP and (S)-MOP were used. While direct comparison is complex due to the heterogeneous nature of the catalysis, the results indicated that both ligand classes could induce chirality, but with varying degrees of success depending on the specific substrates and reaction conditions.[10] The study noted that chiral phosphine-stabilized PdNPs could achieve up to 96% yield but with moderate enantioselectivity (ee < 74%), highlighting the challenges in this area.[10] The performance is highly dependent on the ability of the ligand to control the stereochemistry at the nanoparticle surface.

The Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is another area where ligand choice is critical. BINAP has been successfully used to control stereochemistry in these reactions.[11] Monophosphine ligands, including various MOP derivatives, have also been extensively studied. For instance, sulfur-MOP ligands have shown high enantioselectivity in the Pd-catalyzed allylic alkylation of indoles.[12] The success of monodentate ligands in AAA demonstrates that rigid bidentate chelation is not always a prerequisite for high enantioselectivity.[13] In some cases, the greater flexibility or unique electronic properties of a monodentate ligand can provide a better match for a specific substrate, leading to superior results.[6]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

This protocol provides a general, self-validating procedure for an asymmetric Suzuki-Miyaura cross-coupling to synthesize an axially chiral biaryl compound, a reaction where ligands like BINAP are often employed.

Objective: To synthesize an enantiomerically enriched biaryl compound via a palladium-catalyzed asymmetric Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • (R)-BINAP

  • 1-Bromo-2-methoxynaphthalene (Aryl Halide)

  • 1-Naphthylboronic acid (Boronic Acid)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and (R)-BINAP (0.024 mmol, 1.2 mol%).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the flask.

  • Activation: Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and its color may change, indicating complex formation.

  • Reagent Addition: To the activated catalyst solution, add the 1-bromo-2-methoxynaphthalene (2.0 mmol, 1.0 equiv.), 1-naphthylboronic acid (3.0 mmol, 1.5 equiv.), and anhydrous K₃PO₄ (4.0 mmol, 2.0 equiv.).

  • Reaction Execution: Add 5 mL of degassed water. Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure biaryl product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

G A 1. Add Pd(OAc)₂ and (R)-BINAP to Schlenk flask under N₂ B 2. Add anhydrous toluene and stir to form complex A->B C 3. Add aryl halide, boronic acid, and K₃PO₄ base B->C D 4. Add degassed H₂O and heat to 80°C C->D E 5. Monitor reaction by TLC/GC D->E F 6. Cool, perform aqueous workup, and extract with ethyl acetate E->F G 7. Purify by flash chromatography F->G H 8. Analyze product (NMR, MS) and determine ee% (Chiral HPLC) G->H

Caption: Experimental workflow for a typical asymmetric Suzuki-Miyaura coupling.

Summary and Outlook

The choice between a classic C₂-symmetric bidentate ligand like BINAP and a monodentate P,O-ligand like MOP-OH is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific demands of the chemical transformation.

  • BINAP remains an exceptional and reliable "workhorse" ligand. Its rigid, well-defined chelation provides a robust and predictable chiral environment, often leading to high enantioselectivities across a broad range of reactions.[1] It is an excellent starting point for reaction optimization and is particularly powerful in asymmetric hydrogenations.[9]

  • MOP-OH and related P,O-ligands offer a different set of advantages rooted in their hemilabile and monodentate character. This flexibility can open up new reaction pathways, alter regioselectivity, and, in certain cases, provide higher enantioselectivity where bidentate ligands may be too rigid or sterically demanding.[7] They represent a more nuanced tool, requiring careful consideration of the reaction mechanism to be deployed most effectively.

For researchers and drug development professionals, understanding the fundamental differences in coordination chemistry is key to rational ligand selection. While BINAP provides a foundation of proven success, exploring the potential of monodentate and hemilabile ligands like MOP-OH can unlock new possibilities in the synthesis of complex chiral molecules.

References

  • The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews.[Link]

  • Modified BINAP: The How and the Why. Chemical Reviews.[Link]

  • BINAP - Wikipedia. Wikipedia.[Link]

  • Binap – Knowledge and References. Taylor & Francis.[Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry.[Link]

  • BINAP versus BINAP(O) in Asymmetric Intermolecular Mizoroki-Heck Reactions: Substantial Effects on Selectivities. ResearchGate.[Link]

  • Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.[Link]

  • (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses.[Link]

  • Bidentates versus Monodentates in Asymmetric Hydrogenation Catalysis. American Chemical Society.[Link]

  • Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. National Institutes of Health (NIH).[Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. National Center for Biotechnology Information.[Link]

  • Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago.[Link]

  • Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. Organic Letters.[Link]

  • 2-Hydroxy-1, 1-Biphenyl- and -Binaphthyl-2′-Phosphines - Synthesis, Structure and Use in Rh-Catalyzed Carbonylation. ResearchGate.[Link]

  • BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki-Heck reactions: substantial effects on selectivities. PubMed.[Link]

Sources

X-ray crystal structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and catalytic analysis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol (commonly referred to as HO-MOP or MOP-OH ) metal complexes. It compares this specific ligand against its methoxy-analogue (MeO-MOP ) and the bis-phosphine standard (BINAP ).

Executive Summary

The HO-MOP ligand (2'-diphenylphosphino-1,1'-binaphthyl-2-ol) represents a critical divergence in ligand design. Unlike the strictly chelating BINAP (P,P-bidentate) or the hemilabile MeO-MOP (P-monodentate with weak O-coordination), HO-MOP introduces a "switchable" proton. In its neutral state, it functions as a monodentate phosphine with a stabilizing intramolecular hydrogen bond. Upon deprotonation, it becomes a rigid anionic P,O-chelate. This structural duality dramatically alters catalytic outcomes compared to standard alternatives.

Structural Analysis: X-Ray Crystal Dynamics

The catalytic performance of HO-MOP is dictated by its coordination geometry, which differs fundamentally from MeO-MOP and BINAP.

A. The Pd(II) Coordination Sphere

X-ray diffraction analysis of [PdCl₂(HO-MOP)] reveals a distorted square-planar geometry.[1] Unlike BINAP, which forces a rigid 7-membered chelate ring, HO-MOP binds primarily through the Phosphorus atom.

  • Primary Interaction (P-Pd): The Pd-P bond length is typical for triarylphosphines (approx. 2.23–2.24 Å).

  • Secondary Interaction (The "OH Effect"):

    • HO-MOP: The hydroxyl group does not bind directly to the metal in the neutral dichloride complex. Instead, it forms a strong intramolecular hydrogen bond with one of the chloride ligands (O-H···Cl-Pd). This locks the binaphthyl axis in a specific conformation, reducing the fluxionality observed in other monodentate ligands.

    • MeO-MOP: The methoxy group is too far to H-bond and too weak to bind strongly. It acts as a "hemilabile" shield, occupying the apical site loosely or rotating away to open a coordination site for the substrate.

    • BINAP: Both phosphines bind, occupying two cis sites. This creates a crowded steric environment that is excellent for hydrogenation but often inhibits reactions requiring an open coordination site (like hydrosilylation).

B. Comparative Structural Metrics
FeatureHO-MOP Complex MeO-MOP Complex BINAP Complex
Coordination Mode Monodentate (P) + H-bond (OH[1]···Cl)Monodentate (P) + Hemilabile (O)Bidentate (P,P)
Bite Angle N/A (Pseudo-chelate via H-bond)N/A (Flexible)~92° (Rigid)
Axial Flexibility Locked (due to H-bond)Flexible (Rotation allowed)Fixed (Rigid backbone)
Active Species Neutral [PdCl₂(L)] or Anionic [Pd(P,O)L]Neutral [PdCl₂(L)]Cationic [Pd(P,P)]²⁺ or Neutral
Comparative Performance: Asymmetric Hydrosilylation

The impact of the structural differences is most visible in the Palladium-Catalyzed Asymmetric Hydrosilylation of Styrene . This reaction requires a ligand that allows the oxidative addition of trichlorosilane (HSiCl₃) while directing the stereochemistry.

Experimental Data: Hydrosilylation of Styrene

Reaction Conditions: Styrene + HSiCl₃ (1.0 equiv), Pd catalyst (0.1 mol%), 20°C.

LigandConversion (%)ee (%) Configuration Mechanistic Insight
MeO-MOP >95%95% (R)The "Hemilabile" OMe group opens to allow HSiCl₃ entry, then closes to direct the hydride transfer.
HO-MOP >90%34% (S)The O-H···Cl hydrogen bond is too stable. It prevents the necessary conformational change, forcing the reaction through a non-selective pathway.
BINAP <10%N/AN/AThe rigid P,P-chelate occupies both sites, preventing the coordination of the silane. The catalyst is effectively "dead" for this reaction.

Critical Insight: While HO-MOP performs poorly here, this "failure" validates the mechanism. The high ee% of MeO-MOP relies on the absence of a strong lock (like the H-bond in HO-MOP). However, in reactions where the substrate itself can H-bond (e.g., functionalized ketones), HO-MOP often outperforms MeO-MOP by directing the substrate via the hydroxyl group.

Experimental Protocols
Protocol A: Synthesis of [PdCl₂(HO-MOP)] Complex

Note: This protocol ensures the isolation of the neutral complex with the intact H-bond.

  • Precursor Preparation: Dissolve PdCl₂(PhCN)₂ (1.0 equiv) in anhydrous Benzene or DCM under Argon.

  • Ligand Addition: Add (R)-HO-MOP (1.05 equiv) as a solid. The solution will change color (typically orange to yellow/red).

  • Stirring: Stir at room temperature for 12 hours. The displacement of benzonitrile is driven by the stronger phosphine ligand.

  • Precipitation: Concentrate the solution to ~20% volume. Add diethyl ether or n-hexane slowly to precipitate the complex.

  • Filtration: Filter the yellow solid and wash with cold pentane.

  • Drying: Dry under high vacuum for 4 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Target: X-ray quality crystals.[2]

  • Dissolve 20 mg of the complex in a minimum amount of CH₂Cl₂ (DCM) in a small vial (inner vial).

  • Place the inner vial (uncapped) inside a larger jar containing n-Hexane (outer solvent).

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at 4°C for 3–7 days.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, lowering the solubility of the complex and promoting slow, ordered lattice formation.

Mechanistic Visualization

The following diagram illustrates the structural divergence between the ligands during complexation and catalysis.

MOP_Structure_Comparison cluster_pathways Coordination Modes Ligand_Pool Ligand Precursor BINAP_Path BINAP (P,P) Ligand_Pool->BINAP_Path MeOMOP_Path MeO-MOP (P, O-hemi) Ligand_Pool->MeOMOP_Path HOMOP_Path HO-MOP (P, OH-bond) Ligand_Pool->HOMOP_Path Complex_Structure Pd(II) Crystal Structure BINAP_Path->Complex_Structure Bidentate MeOMOP_Path->Complex_Structure Monodentate HOMOP_Path->Complex_Structure H-Bonded Result_BINAP Rigid Chelate (No Open Site) Low Activity Complex_Structure->Result_BINAP Steric Crowd Result_MeOMOP Hemilabile Open/Close (Dynamic) High ee% (95%) Complex_Structure->Result_MeOMOP Labile O-Pd Result_HOMOP H-Bond Locked (Static) Low ee% (34%) Complex_Structure->Result_HOMOP O-H...Cl Lock

Figure 1: Structural logic flow showing how ligand substitution (OH vs OMe vs PPh₂) dictates the coordination geometry and subsequent catalytic outcome.

References
  • Hayashi, T., et al. (1994). "Catalytic Asymmetric Hydrosilylation of Olefins using MOP Ligands." Journal of the American Chemical Society.[3]

  • Hayashi, T. (2001).[4] "Asymmetric hydrosilylation of styrenes catalyzed by palladium-MOP complexes: ligand modification and mechanistic studies." Journal of Organic Chemistry.

  • Kocovsky, P., et al. (1999). "Synthesis of MAP and MOP ligands and their application in catalysis." Tetrahedron Letters.

  • Sigma-Aldrich. (2025). "Product Specification: Dichloro[2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]palladium(II)."

  • Neves, A. C. B., et al. (2013). "Synthesis of Chiral Bis-MOP-type Diphosphines." Chemistry Letters.

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A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Analysis of Monodentate vs. Bidentate Architectures in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of transition metal catalysis, ligand selection is a paramount decision that dictates the success, efficiency, and selectivity of a chemical transformation. Among the vast arsenal of ligands, phosphines are arguably the most versatile and widely employed class, underpinning numerous industrial processes and academic discoveries.[1][2] Their power lies in the ability to systematically tune the steric and electronic properties of the metal center, thereby controlling its catalytic behavior.[3][4][5]

This guide provides an in-depth comparative analysis of two fundamental classes of phosphine ligands: monodentate and bidentate. We will move beyond a simple list of features to explore the causal relationships between ligand architecture and catalytic performance, offering field-proven insights and validated experimental protocols to empower your research and development endeavors.

Foundational Principles: Steric and Electronic Parameters

The behavior of a phosphine ligand is governed by its steric and electronic characteristics. Understanding these parameters is crucial for rational ligand selection.

Monodentate Ligands: The Tolman Model For monodentate phosphines (PR₃), which bind to a metal through a single phosphorus atom, Chad Tolman provided two key descriptors:[5]

  • Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P bond distance.[4][5] A larger cone angle signifies greater steric hindrance around the metal center, which can facilitate reductive elimination but may hinder oxidative addition.[3]

  • Tolman Electronic Parameter (TEP): This parameter measures the ligand's net electron-donating ability. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) of Ni(CO)₃L complexes via IR spectroscopy.[5][6] Ligands with strong σ-donor capabilities increase electron density on the metal, which is then back-donated to the CO ligands, weakening the C-O bond and lowering ν(CO). Therefore, a lower TEP value corresponds to a more electron-donating phosphine.[7]

Bidentate Ligands: The Bite Angle Bidentate phosphines, or diphosphines, feature two phosphorus atoms connected by a backbone, allowing them to chelate to a metal center.[8] While the individual phosphorus atoms have their own steric and electronic properties, the defining characteristic of a bidentate ligand is its natural bite angle (βn) .[9]

The bite angle is the P-M-P angle that is geometrically preferred by the ligand's backbone.[10][11][12] This angle is a powerful tool for catalyst design, as it enforces a specific geometry on the metal complex, profoundly influencing selectivity and reaction rates.[10][12] For instance, wide bite angle ligands like Xantphos can promote reductive elimination and are often crucial for achieving high yields in cross-coupling reactions.[9][13]

Data Presentation: A Comparative Overview of Common Phosphine Ligands

The following table summarizes the key steric and electronic parameters for a selection of commercially available monodentate and bidentate phosphine ligands.

LigandTypeTolman Cone Angle (θ) [°]TEP (ν(CO)) [cm⁻¹]Natural Bite Angle (βn) [°]
PPh₃Monodentate1452068.9N/A
PCy₃Monodentate1702056.4N/A
P(t-Bu)₃Monodentate1822056.1N/A
dppeBidentate125 (per PPh₂)~2069~85
dpppBidentate125 (per PPh₂)~2069~91
dppfBidentate125 (per PPh₂)~2069~99
XantphosBidentate125 (per PPh₂)~2069~111

Note: TEP and Cone Angle for bidentate ligands are approximated based on their PAr₂ moieties. The defining feature remains the bite angle.

Coordination Chemistry: The Chelate Effect and its Implications

The most significant thermodynamic difference between monodentate and bidentate ligands is the chelate effect .[14] A bidentate ligand, by binding at two points, forms a much more stable metal complex than two analogous monodentate ligands.[15][16]

This enhanced stability arises primarily from a favorable entropy change.[14][16] When a bidentate ligand displaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy, which drives the equilibrium towards the chelated complex.[14]

Practical Implications of the Chelate Effect:

  • Catalyst Stability: Chelation prevents ligand dissociation, which is often a primary pathway for catalyst decomposition. This leads to more robust and long-lived catalysts, a critical factor in both industrial and pharmaceutical applications.

  • Control of Coordination Number: By occupying two coordination sites, bidentate ligands provide better control over the metal's coordination sphere, preventing unwanted side reactions.

  • Enantioselective Catalysis: The rigid, well-defined geometry of chiral bidentate ligands is the cornerstone of asymmetric catalysis. The fixed conformation of the chelate ring effectively transfers chiral information to the catalytic site, enabling high levels of enantioselectivity.[17]

Visualization: Ligand Coordination Modes

The diagram below illustrates the fundamental difference in coordination between two monodentate ligands and one bidentate ligand, visually representing the concept of chelation.

G cluster_0 Monodentate Coordination cluster_1 Bidentate (Chelate) Coordination M1 Metal Center L1 P-R₃ M1->L1 L2 P-R₃ M1->L2 M2 Metal Center L3 R₂-P ~ P-R₂ M2:n->L3:w M2:s->L3:w G pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts + R¹-X pd2 R¹-Pd(II)L₂(X) oa_ts->pd2 tm Transmetalation pd2->tm + R²-M pd2_r2 R¹-Pd(II)L₂(R²) tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² re->product

Caption: A simplified catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: This is often the rate-limiting step. Electron-rich monodentate ligands (e.g., trialkylphosphines) can accelerate this step by increasing the electron density on the metal center, making it more nucleophilic. [3]However, very bulky ligands may sterically hinder the approach of the substrate.

  • Reductive Elimination: This is the product-forming step. Bulky monodentate ligands and, notably, bidentate ligands with wide bite angles are known to promote reductive elimination. [3][13]The steric pressure and enforced geometry help to bring the two organic groups (R¹ and R²) closer together, facilitating C-C bond formation. [13] The Monodentate Advantage: Flexibility and Lability While bidentate ligands offer stability, monodentate ligands provide flexibility. In some catalytic cycles, a coordinatively unsaturated "L₁M" species is the true active catalyst. The dissociation of a monodentate ligand is kinetically more facile than the decoordination of one arm of a chelated bidentate ligand. This lability can be essential for creating a vacant site for substrate binding, leading to higher turnover frequencies in certain reactions. [17] The Bidentate Advantage: Suppressing Side Reactions The rigid framework of bidentate ligands is highly effective at preventing undesirable side reactions like β-hydride elimination. By occupying cis-coordination sites, they can block the pathway required for this decomposition route, leading to higher product selectivity.

Experimental Protocols: A Practical Guide

Experimental Protocol 1: Ligand Screening for Suzuki-Miyaura Cross-Coupling

Objective: To empirically compare the performance of a set of monodentate and bidentate phosphine ligands for a specific Suzuki-Miyaura reaction.

Methodology:

  • Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Preparation (Stock Solutions): Prepare separate stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each phosphine ligand to be tested in an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane). The Pd:P ratio should be controlled (e.g., 1:2 for monodentate, 1:1 for bidentate).

  • Catalyst Dosing: Add a precise volume of the Pd precursor stock solution to each vial to achieve the desired catalyst loading (e.g., 1 mol%). Then, add the corresponding volume of the appropriate ligand stock solution to each vial.

    • Causality Check: Preparing stock solutions and adding them separately minimizes variability in catalyst formation and ensures accurate dosing across the array.

  • Reaction Execution: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated stirring block (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Workup and Analysis: After cooling, quench the reactions with water. Add an internal standard (e.g., dodecane) to each vial. Extract the organic layer, and analyze the yield and purity by GC or HPLC.

    • Self-Validation: Running the reactions in parallel under identical conditions with a reliable internal standard ensures that any observed differences in yield are directly attributable to the ligand's performance. Include a "no ligand" control to establish a baseline.

Experimental Protocol 2: Characterization of Ligand Coordination by ³¹P NMR Spectroscopy

Objective: To confirm the coordination of a phosphine ligand to a metal center and assess the complex's purity.

Methodology:

  • Sample Preparation (Air-Sensitive): In a glovebox, dissolve a small amount of the pre-formed metal-phosphine complex in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. If forming the complex in situ, add the metal precursor and the stoichiometric amount of the phosphine ligand to the NMR tube, followed by the solvent. [18]2. Sealing: Seal the NMR tube securely (e.g., with a J. Young valve) before removing it from the glovebox. This is critical as many phosphines and their complexes are air-sensitive and can oxidize. [18][19]3. Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. [20]4. Data Interpretation:

    • Coordination Shift (Δδ): Compare the chemical shift (δ) of the complex to that of the free ligand. Coordination to an electron-deficient metal center typically deshields the phosphorus nucleus, resulting in a downfield shift (positive Δδ).

    • Purity: The presence of a sharp signal corresponding to the free ligand or a signal around +30 to +50 ppm can indicate incomplete coordination or oxidation to the phosphine oxide, respectively. [18][19] * Bidentate Ligands: For symmetric bidentate ligands, a single sharp peak is expected. For asymmetric ligands or complexes, two distinct peaks with P-P coupling (J_PP) may be observed. [21]

The Final Verdict: A Ligand Selection Workflow

Choosing the right ligand class is not about a universal "better" option but about aligning the ligand's inherent properties with the specific demands of the catalytic transformation.

Visualization: Decision-Making Workflow

This decision tree provides a logical framework for selecting between monodentate and bidentate phosphines based on reaction goals.

G start What is the primary goal of the catalysis? q1 Is high enantioselectivity required? start->q1 q2 Is maximum catalyst stability / lifetime critical? q1->q2 No bidentate Start with Chiral Bidentate Ligands q1->bidentate Yes q3 Is the catalytic cycle known to require a vacant coordination site via ligand dissociation? q2->q3 No bidentate2 Favor Bidentate Ligands (Chelate Effect) q2->bidentate2 Yes q4 Is suppression of side reactions (e.g., β-hydride elimination) the main challenge? q3->q4 No monodentate Consider Monodentate Ligands (Lability) q3->monodentate Yes bidentate3 Favor Bidentate Ligands (Geometric Constraint) q4->bidentate3 Yes both Screen both Monodentate (bulky, e⁻ rich) and Bidentate (wide bite angle) Ligands q4->both No / Unsure

Caption: A decision tree for rational phosphine ligand selection.

The debate between monodentate and bidentate phosphine ligands is one of nuance, not absolutes. Bidentate ligands, through the chelate effect, offer unparalleled stability and geometric pre-organization, making them the ligands of choice for asymmetric catalysis and reactions demanding high stability. [15][22]Monodentate ligands provide crucial flexibility and lability, which can unlock higher reaction rates and enable catalytic cycles that are inaccessible to their chelating counterparts. [17][22][23]A deep understanding of the mechanistic demands of your reaction, coupled with systematic, data-driven screening, will ultimately guide you to the optimal ligand architecture for your specific challenge.

References

  • A Comparative Analysis of Monodentate vs.
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